(s)-3-Benzyloxy-pyrrolidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-phenylmethoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661368 | |
| Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931409-74-4 | |
| Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 931409-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-3-Benzyloxy-pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its characterization, ensuring a foundation of scientific integrity and utility in the laboratory.
Introduction: A Key Chiral Building Block
This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a valuable component in the synthesis of a wide array of bioactive molecules. The presence of the benzyloxy group at the stereogenic center and its nature as a hydrochloride salt impart specific properties that are crucial for its application in synthetic chemistry, influencing its reactivity, solubility, and handling. Understanding these fundamental physical properties is paramount for its effective use as a chiral building block in the development of novel therapeutics.
Core Physicochemical Properties
The utility of a chemical compound in a research and development setting is fundamentally linked to its physical properties. These characteristics dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for its characterization.
General and Structural Properties
The foundational identity of this compound is established by its molecular structure and associated identifiers.
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound structure.
A summary of the key identification and physical parameters is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | (3S)-3-(Phenylmethoxy)pyrrolidine hydrochloride | [1] |
| CAS Number | 931409-74-4 | [2] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |
| Molecular Weight | 213.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~180 - 190 °C (approximate) | [1] |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | [1] |
| Chirality | (S)-configuration at the C3 position of the pyrrolidine ring. | [1] |
Experimental Protocols for Physical Characterization
To ensure the quality and identity of this compound for research and development, a series of standard characterization experiments are essential. The following section details the methodologies for these key analyses.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point (~180 °C), reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.
-
For accuracy, it is advisable to perform the measurement in triplicate and report the average range.
Solubility Assessment
Rationale: Understanding the solubility of the compound in various solvents is critical for selecting appropriate solvent systems for chemical reactions, purification processes like recrystallization, and for the preparation of solutions for biological assays.
Apparatus:
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate)
Procedure for Qualitative Assessment:
-
To a series of labeled vials, add approximately 10 mg of this compound.
-
To each vial, add 1 mL of a different solvent.
-
Agitate the mixtures vigorously using a vortex mixer or by stirring for 1-2 minutes.
-
Visually inspect each vial for the dissolution of the solid. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Procedure for Quantitative Assessment (Static Equilibrium Method):
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.[4]
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.[4]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or by evaporating the solvent and weighing the residue.
-
Express the solubility in terms of g/100 mL or mol/L.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound, serving as a definitive confirmation of its identity.
Diagram 2: General Workflow for Spectroscopic Analysis
A simplified workflow for the comprehensive spectroscopic characterization of the compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR confirms the presence of the pyrrolidine ring, the benzyl group, and their connectivity.
Typical ¹H NMR Spectral Data (Predicted):
-
Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm.
-
Benzyl CH₂ (O-CH₂-Ph): Singlet or AB quartet around δ 4.5 ppm.
-
Pyrrolidine CH-O: Multiplet around δ 4.0-4.2 ppm.
-
Pyrrolidine CH₂-N: Multiplets in the range of δ 3.0-3.5 ppm.
-
Pyrrolidine CH₂: Multiplet around δ 2.0-2.3 ppm.
Typical ¹³C NMR Spectral Data (Predicted):
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 127-138 ppm.
-
Pyrrolidine CH-O: Signal around δ 75-80 ppm.
-
Benzyl CH₂ (O-CH₂-Ph): Signal around δ 70 ppm.
-
Pyrrolidine CH₂-N: Signals in the range of δ 45-55 ppm.
-
Pyrrolidine CH₂: Signal around δ 30-35 ppm.
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Expected Characteristic Absorption Peaks:
-
N-H Stretch (secondary amine salt): Broad absorption in the range of 2700-2400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the range of 3100-2850 cm⁻¹.[5]
-
C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.[5]
-
C-O Stretch (ether): Strong absorption in the range of 1250-1000 cm⁻¹.[5]
-
C-N Stretch (amine): Absorption in the range of 1250-1000 cm⁻¹.[5]
3.3.3. Optical Rotation
Rationale: As a chiral compound, this compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties and confirm the enantiomeric identity of the sample.
Procedure:
-
Prepare a solution of the compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Use a polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm).[6]
-
Measure the observed rotation (α) of the solution in a sample cell of a known path length (l, in decimeters).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .[6]
-
The sign of the rotation (+ for dextrorotatory, - for levorotatory) should be recorded.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical substance.
-
Hazard Identification: this compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]
Conclusion
This technical guide has outlined the key physical properties of this compound and provided standardized protocols for their determination. A thorough understanding and experimental verification of these properties are fundamental to the successful application of this important chiral intermediate in synthetic and medicinal chemistry. For any application, it is imperative to consult the specific certificate of analysis for the batch of material being used to obtain the most accurate and reliable data.
References
- 1. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 2. CAS 931409-74-4 | this compound - Synblock [synblock.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. amherst.edu [amherst.edu]
A Senior Application Scientist's Technical Guide to (S)-3-Benzyloxy-pyrrolidine hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: (S)-3-Benzyloxy-pyrrolidine hydrochloride (CAS No. 931409-74-4)
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds, including numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is often critical for achieving high-affinity and selective interactions with biological targets.[3]
This guide focuses on a specific and highly valuable derivative: This compound . The introduction of a benzyloxy group at the C3 position and the inherent chirality of the (S)-configuration make this molecule a strategic building block for synthesizing complex and stereospecific drug candidates. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, simplifying its use in subsequent synthetic steps.[4] This document provides an in-depth examination of its properties, synthesis, and application, grounded in established chemical principles and field-proven insights.
Part 1: Core Compound Identification and Properties
A precise understanding of a starting material's fundamental properties is the bedrock of reproducible and successful synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Parameter | Value | Source(s) |
| CAS Number | 931409-74-4 | [5] |
| IUPAC Name | (3S)-3-(benzyloxy)pyrrolidine hydrochloride | |
| Synonyms | (S)-3-Benzyloxy-pyrrolidine hcl; 3-(S)-Benzyloxy-pyrrolidine-hydrochloride; 3-(S)-O-Benzyl-pyrrolidinol hydrochloride; Pyrrolidine, 3-(phenylmethoxy)-, hydrochloride (1:1), (3S)- | [5] |
| Molecular Formula | C₁₁H₁₆ClNO | [5][6] |
| Molecular Weight | 213.71 g/mol | |
| Appearance | Grey Solid | |
| Purity | Typically ≥96% | |
| Melting/Boiling Point | Data not consistently available in public literature. Must be confirmed by analysis of the specific lot. | |
| Solubility | Soluble in water and polar organic solvents like methanol and isopropanol. | [4][7] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most logical and field-proven approach begins with a commercially available chiral precursor, (S)-3-hydroxypyrrolidine, and proceeds through protection, activation, and deprotection steps. The causality behind each step is critical for ensuring high yield and optical purity.
Synthetic Pathway Overview
The overall transformation leverages standard, robust reactions to build the target molecule from a simpler chiral pool starting material.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes justifications and identifies critical parameters that ensure the reaction proceeds as intended.
Objective: To synthesize this compound with high purity and stereochemical integrity.
Starting Material: (S)-3-Hydroxypyrrolidine hydrochloride (CAS: 122536-94-1)[8]
Step 1: N-Protection with a tert-Butoxycarbonyl (Boc) Group
-
Causality: The secondary amine of the pyrrolidine ring is a nucleophile and a base. It would interfere with the subsequent O-benzylation step (Step 2), which requires a strong base. The Boc group is an ideal protecting group because it is stable to the basic conditions of ether synthesis but can be cleanly removed under acidic conditions that are orthogonal to the benzyl ether.
-
Methodology:
-
Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine, in a slight excess (e.g., 2.2 equivalents) to neutralize the hydrochloride salt and act as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath. This is a critical control point to manage the exothermicity of the reaction.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (approx. 1.1 equivalents) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove salts and isolate the N-Boc protected product, (S)-1-Boc-3-hydroxypyrrolidine.
-
Step 2: O-Benzylation via Williamson Ether Synthesis
-
Causality: This step forms the key C-O bond. A strong base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. The resulting alkoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction.
-
Methodology:
-
Dissolve the product from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Proper ventilation is essential.
-
Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (~1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield crude (S)-1-Boc-3-benzyloxypyrrolidine. Purify by column chromatography if necessary.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Causality: This final step serves two purposes: removing the Boc protecting group and forming the stable, easily handleable hydrochloride salt. A solution of hydrogen chloride in a solvent like isopropanol or dioxane is ideal as it provides the acidic conditions for deprotection and the chloride counter-ion for salt formation in a single reagent.
-
Methodology: (Adapted from the synthesis of the (R)-enantiomer[7])
-
Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent, such as isopropanol.
-
Heat the solution gently to approximately 40°C.
-
Slowly add a solution of hydrogen chloride in isopropanol (or another suitable solvent) over several hours.
-
After the addition is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Induce crystallization by adding a co-solvent system like ethyl acetate/hexane. The use of a seed crystal can be beneficial.[7]
-
Filter the resulting precipitate, wash with a non-polar solvent (e.g., hexane or ethyl acetate) to remove impurities, and dry under vacuum to yield the final product, this compound.
-
Part 3: Applications in Drug Discovery
The utility of this compound lies in its role as a chiral synthon. The protected hydroxyl group masks a key functionality, while the secondary amine is available for nucleophilic attack or coupling reactions. This allows for the controlled, stepwise construction of complex molecules.
Workflow: Integration into a Drug Discovery Campaign
The following diagram illustrates how this building block is typically employed in a lead optimization program.
Caption: Workflow for using the title compound in lead optimization.
-
Strategic Importance: The (S)-3-hydroxy-pyrrolidine motif is a key structural fragment in several marketed drugs, including Darifenacin (a selective M3 muscarinic receptor antagonist for treating overactive bladder) and Barnidipine (a calcium channel blocker for hypertension).[9] The use of this compound allows chemists to synthesize novel analogs of these drugs or explore new chemical space around these validated pharmacophores. The benzyl group serves as a robust protecting group for the hydroxyl functionality, which can be unmasked in a late-stage synthetic step (e.g., via catalytic hydrogenation) to reveal a site for further modification or a critical hydrogen bond donor for target engagement.
Part 4: Analytical and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the building block is non-negotiable for its use in pharmaceutical synthesis. A multi-technique approach is required for comprehensive characterization.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Confirms the presence of the pyrrolidine ring, benzyl group, and the correct number of protons and carbons. Absence of signals from starting materials or residual solvents indicates purity. |
| HPLC/LC-MS | Purity determination and mass confirmation. | A single major peak in the chromatogram indicates high purity. The mass spectrometer confirms the molecular weight of the parent ion (M+H)⁺.[5] |
| Chiral HPLC | Enantiomeric purity assessment. | Crucial for confirming that the desired (S)-enantiomer is present and for quantifying any contamination from the (R)-enantiomer. |
| FTIR Spectroscopy | Functional group identification. | Shows characteristic absorptions for N-H (from the hydrochloride salt), C-O (ether), and aromatic C-H bonds. |
Part 5: Safety, Handling, and Storage
Proper handling procedures are essential for user safety and for maintaining the integrity of the compound.
-
Hazard Identification: This compound class can be harmful if swallowed or inhaled and may cause skin and eye irritation or burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[10]
-
Handling:
-
Storage:
References
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 5. CAS 931409-74-4 | this compound - Synblock [synblock.com]
- 6. This compound [amp.chemicalbook.com]
- 7. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 8. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (s)-3-Benzyloxy-pyrrolidine hydrochloride
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral building block, (s)-3-Benzyloxy-pyrrolidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound. It emphasizes the rationale behind experimental design and data interpretation to ensure scientific integrity and reliable structural elucidation.
Introduction: The Significance of this compound and the Role of NMR
This compound is a valuable chiral intermediate in the synthesis of a wide range of pharmaceutical agents. Its stereochemically defined pyrrolidine core, coupled with the benzyloxy functionality, makes it a versatile scaffold in medicinal chemistry. The precise structural and stereochemical integrity of this building block is paramount for the successful synthesis of target molecules with desired pharmacological profiles.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural characterization of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, a robust protocol for data acquisition, and a workflow for spectral interpretation.
Theoretical Framework and Predicted Spectroscopic Data
While a publicly available, experimentally verified spectrum for this compound is not readily found in common spectral databases, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental NMR principles and comparison with structurally related compounds. The hydrochloride form implies that the pyrrolidine nitrogen is protonated, which will significantly influence the chemical shifts of the neighboring protons and carbons.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will exhibit signals corresponding to the protons of the pyrrolidine ring, the benzyloxy group, and the ammonium proton. The chirality at the C3 position renders the protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals with distinct couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| Aromatic-H (5H) | 7.30 - 7.45 | Multiplet | Protons on the phenyl ring of the benzyl group typically resonate in this region. |
| -OCH₂-Ph (2H) | ~4.60 | Singlet | The benzylic protons are adjacent to an oxygen atom, deshielding them. The signal is expected to be a singlet as there are no adjacent protons. |
| H3 (1H) | ~4.30 - 4.40 | Multiplet | This proton is on the carbon bearing the benzyloxy group, leading to significant deshielding. It will be coupled to the protons on C2 and C4. |
| H2, H5 (4H) | 3.20 - 3.60 | Multiplets | These protons are adjacent to the protonated nitrogen atom, which strongly deshields them. Due to diastereotopicity, they may appear as complex multiplets. |
| H4 (2H) | 2.10 - 2.40 | Multiplet | These protons are further from the electron-withdrawing groups and are expected to be the most upfield of the pyrrolidine ring protons. They will be coupled to H3 and H5. |
| N-H₂⁺ (2H) | 9.50 - 10.50 | Broad Singlet | The ammonium protons are acidic and their signal is often broad due to exchange with trace amounts of water and quadrupolar relaxation of the nitrogen. The chemical shift is highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aromatic C (Quaternary) | ~137 | The ipso-carbon of the phenyl ring attached to the -OCH₂- group. |
| Aromatic CH (4C) | 128 - 129 | The protonated carbons of the phenyl ring. |
| -OCH₂-Ph | ~71 | The benzylic carbon is attached to an oxygen atom. |
| C3 | ~78 | This carbon is attached to the electronegative oxygen of the benzyloxy group, resulting in a significant downfield shift. |
| C2, C5 | 45 - 50 | These carbons are adjacent to the protonated nitrogen atom, causing a downfield shift. |
| C4 | ~30 | This is the most upfield carbon of the pyrrolidine ring. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data, a standardized and well-justified experimental protocol is essential. This protocol is designed to be a self-validating system.
Sample Preparation
-
Analyte: this compound (typically 5-10 mg).
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable choices due to the salt nature of the compound. CD₃OD is often preferred for better resolution. The volume should be approximately 0.6-0.7 mL.
-
Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. Polar solvents are necessary to dissolve the hydrochloride salt.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as a reference standard (0 ppm). However, in polar solvents like CD₃OD or D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is more appropriate.
-
Causality: A reference standard provides a fixed point for the chemical shift scale, allowing for accurate and reproducible measurements across different spectrometers.
-
Spectrometer Setup and ¹H NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through shimming to obtain sharp, symmetrical peaks.
-
Causality: A stable and homogeneous magnetic field is critical for high-resolution NMR spectroscopy.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient to cover all proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.
-
Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
¹³C NMR Acquisition
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of approximately 200-220 ppm is needed to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
Data Processing and Interpretation Workflow
The following workflow outlines the steps from raw data to a fully assigned spectrum.
Caption: Workflow for NMR data processing and interpretation.
Step-by-Step Interpretation
-
Chemical Shift Analysis: Compare the chemical shifts of the observed signals with the predicted values in Tables 1 and 2.
-
Integration (¹H NMR): The integral of each signal should be proportional to the number of protons it represents. This is a crucial step for confirming assignments.
-
Multiplicity Analysis (¹H NMR): The splitting pattern (singlet, doublet, triplet, multiplet) of each signal provides information about the number of neighboring protons, governed by the n+1 rule for first-order spectra.
-
2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment, especially of the diastereotopic protons, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.
-
The logical relationship for assigning the pyrrolidine ring signals is illustrated below.
Caption: Logic for NMR signal assignment using 2D correlations.
Conclusion
The structural integrity of this compound is best confirmed through a combination of ¹H and ¹³C NMR spectroscopy. While this guide provides a robust theoretical prediction of the expected spectra, it is the rigorous application of the outlined experimental and interpretive workflows that ensures the generation of reliable and defensible data. For any drug development program, the establishment of such a detailed spectroscopic fingerprint is a non-negotiable aspect of quality control and regulatory compliance.
Introduction: The Strategic Importance of Chiral Pyrrolidines in Drug Discovery
An In-depth Technical Guide on the Synthesis and Characterization of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that holds a position of distinction in medicinal chemistry, frequently referred to as a "privileged structure."[1] This designation arises from its recurring presence in a multitude of biologically active compounds, including 37 drugs approved by the U.S. Food and Drug Administration (FDA).[2] The power of the pyrrolidine scaffold lies in its non-planar, three-dimensional conformation, which allows for a more effective exploration of pharmacophore space compared to flat aromatic systems.[1][2] This structural feature, combined with the stereogenicity of its carbon atoms, enables the precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2]
Within this important class of compounds, chiral 3-substituted pyrrolidines are particularly valuable as building blocks in the synthesis of complex pharmaceutical agents. This compound is a prime example of such a key intermediate. The (S)-chirality at the C3 position is a crucial design element for achieving enantioselectivity in drug candidates.[3] The benzyloxy group not only serves as a protecting group for the hydroxyl function but also provides a versatile handle for subsequent chemical modifications. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and formulate.[3] This guide provides a detailed protocol for the synthesis of this compound from a readily available chiral precursor, followed by a comprehensive characterization workflow to validate its structure, purity, and stereochemical integrity.
Part 1: Chiral Synthesis of this compound
The most direct and reliable synthetic strategy for preparing this compound involves a two-step process starting from the commercially available chiral building block, (S)-3-hydroxypyrrolidine. The core transformation is a Williamson ether synthesis to install the benzyl group, followed by conversion to the hydrochloride salt.
Causality Behind Experimental Choices
-
Starting Material: (S)-3-Hydroxypyrrolidine hydrochloride is chosen for its high optical purity and commercial availability.[4][5] Using the hydrochloride salt requires an initial neutralization step to generate the free amine necessary for N-protection. Alternatively, starting with N-protected (S)-3-hydroxypyrrolidine can streamline the process. For this guide, we will detail a robust method starting from N-Boc-(S)-3-hydroxypyrrolidine.
-
Base Selection: Sodium hydride (NaH) is an ideal base for the Williamson ether synthesis. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This prevents side reactions, such as competition with the pyrrolidine nitrogen or SN2 reactions on the base itself, ensuring a high yield of the desired ether.
-
Alkylation Agent: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of the bromide ion.
-
Salt Formation: Conversion of the final product to its hydrochloride salt is crucial for practical reasons. The free base, (S)-3-benzyloxy-pyrrolidine, is often an oil, which can be difficult to purify and handle.[6] The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid, which simplifies isolation, purification (via recrystallization), and long-term storage.
Experimental Protocol: Step-by-Step Synthesis
Step 1a: Protection of Pyrrolidine Nitrogen (if starting from (S)-3-hydroxypyrrolidine)
-
Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a mixture of dioxane and water.
-
Add sodium carbonate (Na₂CO₃) to neutralize the hydrochloride and basify the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O in dioxane dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Extract the product, (S)-1-Boc-3-hydroxypyrrolidine, with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 1b: Benzylation of the Hydroxyl Group
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (S)-1-Boc-3-benzyloxy-pyrrolidine. Purify by flash column chromatography on silica gel if necessary.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified (S)-1-Boc-3-benzyloxy-pyrrolidine in a suitable organic solvent such as diethyl ether or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl gas in diethyl ether, >3.0 equivalents) dropwise at 0 °C.
-
A white precipitate will form immediately. Stir the resulting suspension at room temperature for 2-4 hours to ensure complete deprotection of the Boc group and salt formation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 2: Comprehensive Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach provides a self-validating system, ensuring the material meets the high standards required for research and drug development.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. The spectrum should show distinct signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic methylene protons (-O-CH₂-Ph, a singlet around 4.5 ppm), and the diastereotopic protons of the pyrrolidine ring.
-
¹³C NMR: Confirms the carbon framework of the molecule. The spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using Electrospray Ionization (ESI-MS), the analysis is performed on the free base. The expected protonated molecular ion [M+H]⁺ for C₁₁H₁₅NO (MW: 177.24) will be observed at m/z ≈ 178.12.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected peaks include a broad absorption band for the N-H⁺ stretch of the ammonium salt (~2400-2800 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C-O stretch for the ether linkage (~1100 cm⁻¹).
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the product. The sample is run on a chiral stationary phase, which allows for the separation of the (S) and (R) enantiomers. The result confirms that the synthesis proceeded without racemization.
-
Melting Point (MP): A sharp melting point range is a good indicator of the purity of a crystalline solid.
Tabulated Summary of Expected Analytical Data
| Analytical Technique | Parameter | Expected Result for this compound |
| Molecular Formula | - | C₁₁H₁₆ClNO[7] |
| Molecular Weight | - | 213.70 g/mol [7] |
| Appearance | - | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | Chemical Shift (δ) | ~7.4 (m, 5H, Ar-H), 4.6 (s, 2H, O-CH₂-Ph), 4.4 (m, 1H, CH-O), 3.3-3.6 (m, 4H, CH₂-N-CH₂), 2.1-2.3 (m, 2H, C-CH₂-C) |
| ¹³C NMR (100 MHz, D₂O) | Chemical Shift (δ) | ~137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 76.0 (CH-O), 70.0 (O-CH₂-Ph), 51.0 (CH₂-N), 46.0 (CH₂-N), 31.0 (C-CH₂-C) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ of free base | m/z ≈ 178.12 |
| Chiral HPLC | Enantiomeric Excess (e.e.) | >98% |
| Melting Point | - | Specific range (literature dependent) |
Visualization of the Characterization Workflow
Caption: Multi-technique approach for product characterization.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound, a high-value chiral intermediate for the pharmaceutical industry. The described protocol, which leverages a Williamson ether synthesis followed by salt formation, is scalable and utilizes common laboratory reagents. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a self-validating system to ensure the final product's identity, high purity, and, most importantly, its enantiomeric integrity. Mastery of this synthesis and characterization process equips researchers and drug development professionals with a critical tool for the advancement of novel, stereochemically defined therapeutic agents.
References
- 1. organicintermediate.com [organicintermediate.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 4. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]
- 5. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-(BENZYLOXY)PYRROLIDINE [longchemcorp.com]
- 7. CAS 931409-74-4 | this compound - Synblock [synblock.com]
- 8. PubChemLite - 3-(benzyloxy)pyrrolidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Mechanism of Action of (S)-3-Benzyloxy-pyrrolidine Derivatives as Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-3-benzyloxy-pyrrolidine scaffold represents a promising pharmacophore in the development of novel therapeutics for central nervous system (CNS) disorders. This technical guide synthesizes current understanding and provides a detailed exploration of the putative mechanism of action for this class of compounds. Based on extensive analysis of related chemical structures and their biological activities, it is proposed that (S)-3-benzyloxy-pyrrolidine derivatives primarily function as triple reuptake inhibitors (TRIs) , concurrently blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide will delve into the molecular underpinnings of this mechanism, the critical structure-activity relationships (SAR), and the experimental methodologies essential for the characterization of these compounds.
Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into the structures of drugs targeting the CNS.[1] Its non-planar, puckered conformation allows for precise three-dimensional orientation of substituents, facilitating specific interactions with biological targets. The stereochemistry of the pyrrolidine ring is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities.
The (S)-3-benzyloxy-pyrrolidine core combines the advantageous structural features of the pyrrolidine ring with a benzyloxy substituent at the 3-position. This benzyloxy group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can significantly influence binding affinity and selectivity for target proteins.[2][3]
Proposed Mechanism of Action: Triple Reuptake Inhibition
The primary mechanism of action for (S)-3-benzyloxy-pyrrolidine derivatives is hypothesized to be the inhibition of monoamine transporters, specifically SERT, NET, and DAT.[4] These transporters are responsible for the reuptake of their respective neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[5][6] By blocking these transporters, (S)-3-benzyloxy-pyrrolidine derivatives increase the extracellular concentrations of these key neurotransmitters, leading to enhanced and prolonged monoaminergic neurotransmission.[1] This modulation of serotonergic, noradrenergic, and dopaminergic pathways is a well-established therapeutic strategy for a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][7]
The Monoamine Transporters: Structure and Function
SERT, NET, and DAT belong to the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] They are integral membrane proteins characterized by 12 transmembrane domains (TMDs) with intracellular N- and C-termini. The binding of neurotransmitters and inhibitors occurs within a central binding pocket formed by several of these TMDs.[8][9] The transport process is an active mechanism coupled to the electrochemical gradients of sodium and chloride ions.[10]
Molecular Interactions with Monoamine Transporters
While crystal structures of (S)-3-benzyloxy-pyrrolidine derivatives complexed with monoamine transporters are not yet available, molecular modeling and simulation studies of related inhibitors provide valuable insights into their binding modes.[5][7][11] It is anticipated that the protonated nitrogen of the pyrrolidine ring forms a key ionic interaction with a conserved aspartate residue within the central binding pocket of the transporters.[11] The benzyloxy moiety is likely to occupy a hydrophobic pocket, engaging in van der Waals and potentially pi-stacking interactions with aromatic amino acid residues.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of (S)-3-benzyloxy-pyrrolidine derivatives as triple reuptake inhibitors.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of (S)-3-benzyloxy-pyrrolidine derivatives is intricately linked to their chemical structure. Key SAR considerations include:
-
The Pyrrolidine Ring: This serves as a rigid scaffold to orient the key pharmacophoric elements.
-
(S)-Stereochemistry at C3: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for optimal interaction with the chiral binding pockets of the monoamine transporters. Enantiomers often exhibit significant differences in binding affinity and selectivity.[12][13]
-
The 3-Benzyloxy Group: The size, shape, and electronic properties of the substituent at the 3-position are critical. The benzyloxy group is well-suited to occupy a hydrophobic pocket within the transporters. Modifications to the phenyl ring of the benzyloxy group (e.g., substitution with electron-withdrawing or -donating groups) can modulate potency and selectivity.
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is typically protonated at physiological pH. While the parent (S)-3-benzyloxy-pyrrolidine is the core structure, N-alkylation or N-arylation can further influence the compound's properties, including its affinity for the transporters and its pharmacokinetic profile.
Experimental Characterization: Protocols and Methodologies
The characterization of (S)-3-benzyloxy-pyrrolidine derivatives as triple reuptake inhibitors involves a suite of in vitro assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific transporter.[14][15] They involve a competition between the unlabeled test compound and a radiolabeled ligand known to bind to the transporter.
Protocol: Competitive Radioligand Binding Assay for SERT, NET, and DAT
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human SERT, NET, or DAT.[16]
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the (S)-3-benzyloxy-pyrrolidine derivative.[16][17]
-
Equilibrium: Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[14]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[16]
Synaptosome Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.[18][19]
Protocol: Synaptosome Uptake Inhibition Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).[20][21]
-
Pre-incubation: Pre-incubate the synaptosomes in a physiological buffer with varying concentrations of the (S)-3-benzyloxy-pyrrolidine derivative.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[18]
-
Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
The following diagram outlines the experimental workflow for characterizing these derivatives:
Caption: Experimental workflow for the characterization of (S)-3-benzyloxy-pyrrolidine derivatives.
Data Presentation
The results from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and SAR analysis.
Table 1: In Vitro Potency of (S)-3-Benzyloxy-pyrrolidine Derivatives
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) |
| Derivative 1 | Data | Data | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The (S)-3-benzyloxy-pyrrolidine scaffold holds significant potential for the development of novel CNS therapeutics. The proposed mechanism of action as triple reuptake inhibitors provides a strong rationale for their further investigation in preclinical models of depression, anxiety, and other neurological disorders. Future research should focus on:
-
Lead Optimization: Synthesizing and testing a broader range of analogs to refine the SAR and optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating lead compounds in animal models of CNS disorders to establish their therapeutic potential.
-
Structural Biology: Obtaining co-crystal structures of these derivatives with the monoamine transporters to definitively elucidate their binding modes and guide further rational drug design.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window of promising candidates.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively advance the development of (S)-3-benzyloxy-pyrrolidine derivatives as next-generation CNS therapies.
References
- 1. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Monoamine transporters: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. Identification of Novel Serotonin Transporter Compounds by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 20. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
A Technical Guide to the Safe Handling of (S)-3-Benzyloxy-pyrrolidine hydrochloride for Research and Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (S)-3-benzyloxy-pyrrolidine hydrochloride (CAS No: 931409-74-4). As a valuable chiral building block in medicinal chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data, offering a framework of causality and best practices grounded in established chemical safety principles.
Compound Identification and Significance
This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a five-membered non-aromatic nitrogen heterocycle that is a cornerstone in pharmaceutical development.[1] The molecule's specific stereochemistry, designated by the (S)-configuration, is critical, as different enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles.[2] The benzyloxy group serves as a key functional handle and a protecting group in multi-step syntheses, while the hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media compared to its free base form.[2]
Its structural motifs are prevalent in a wide array of bioactive molecules and approved drugs, making it a crucial intermediate for synthetic chemists aiming to construct complex molecular architectures.[1][2][3]
Hazard Identification and GHS Classification
A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The available data indicates that this compound is classified as a substance requiring careful handling due to its potential to cause irritation and harm upon exposure.
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [4] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] P264: Wash skin thoroughly after handling.[5][6] P271: Use only outdoors or in a well-ventilated area.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8] |
These classifications mandate the use of specific engineering controls and personal protective equipment to mitigate the risk of exposure during routine laboratory operations.
Physicochemical and Toxicological Profile
While comprehensive data for this specific research chemical is limited, key identifiers and known toxicological endpoints from its GHS classification are summarized below.
| Property | Value |
| CAS Number | 931409-74-4[4] |
| Molecular Formula | C11H16ClNO[4] |
| Molecular Weight | 213.70 g/mol [4] |
| Appearance | Data not available; likely a solid based on handling precautions against dust formation.[7] |
| Toxicological Information | The toxicological properties have not been fully investigated.[8] Based on H-statements, the primary hazards are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[4][6] |
The lack of exhaustive toxicological data reinforces the need to treat the compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.
Standard Operating Procedures for Safe Handling
A self-validating safety protocol integrates engineering controls, personal protective equipment, and procedural diligence. The following steps are designed to minimize exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
All work involving this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[7][9] This is crucial to prevent the inhalation of dust or aerosols, directly addressing the H335 (May cause respiratory irritation) hazard.[4] The workspace should be equipped with an easily accessible eyewash station and safety shower.[10]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of PPE is directly dictated by the compound's hazards.
-
Eye and Face Protection: Chemical safety goggles or a face shield (minimum 8-inch) are mandatory to protect against accidental splashes and airborne particles, in compliance with the H319 (Causes serious eye irritation) classification.[4][11]
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[8] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[11] This is a critical control for the H315 (Causes skin irritation) hazard.[4]
-
Respiratory Protection: If work outside of a fume hood is unavoidable or if dust/aerosols are generated, a NIOSH-approved respirator is required.[8]
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents before handling the compound.
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any airborne powder. Use a spatula to gently transfer the solid, avoiding actions that could generate dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly reseal the source container.[11]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[5][11] Do not eat, drink, or smoke in the handling area.[5]
Storage Requirements
Proper storage is essential for maintaining the compound's integrity and preventing accidental release.
Emergency Response and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
Caption: Emergency response workflow for different exposure routes.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7][8] If symptoms persist, seek medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8][9]
-
Ingestion: If swallowed, rinse the mouth with water.[5] Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[5]
Accidental Release Measures
For a small spill:
-
Evacuate non-essential personnel from the area.[12]
-
Ensure adequate ventilation.[11]
-
Wear full PPE as described in Section 4.2.
-
Prevent dust formation.[7] Gently sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5]
Application in Drug Development & Synthesis
This compound is more than just a reagent; it is an enabling tool for the discovery of new medicines. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its rigid, three-dimensional shape can provide a superior framework for interacting with biological targets compared to more flexible or flat molecules.[1]
Caption: Role as a chiral intermediate in pharmaceutical synthesis.
The specific (S)-chirality is often essential for achieving the desired biological activity, as receptor and enzyme binding sites are themselves chiral.[2] The benzyloxy group acts as a robust protecting group for the hydroxyl functionality, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group. It can then be selectively removed at a later stage in the synthesis. This strategic use of chiral intermediates is fundamental to modern drug development.[3][15]
Disposal and Environmental Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[8] Do not mix with other waste.[8] Uncleaned containers should be treated as the product itself.[8] Discharge into the environment must be avoided, as the ecological effects have not been fully determined.[11]
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. CAS 931409-74-4 | this compound - Synblock [synblock.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. aksci.com [aksci.com]
- 7. 3-(BENZYLOXY)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: N-Alkylation of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and biological activity of a molecule.[2] Specifically, N-substituted (S)-3-benzyloxy-pyrrolidine derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds, including anticonvulsants, antidiabetic agents, and various receptor agonists and antagonists.[1][3]
The nitrogen atom of the pyrrolidine ring serves as a key point for diversification. By introducing various alkyl groups (N-alkylation), chemists can modulate properties such as basicity, lipophilicity, and steric profile, thereby fine-tuning the molecule's interaction with biological targets. This application note provides a detailed, field-proven guide to the N-alkylation of (S)-3-benzyloxy-pyrrolidine hydrochloride, covering fundamental principles, step-by-step protocols, and critical insights for success.
Core Principles & Pre-Reaction Preparations
The Challenge: Starting with a Hydrochloride Salt
The starting material, this compound, is an ammonium salt. In this protonated form, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering it unreactive towards alkylating agents. Therefore, the first and most critical step is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine.
This is achieved by adding a suitable base. The choice of base is paramount and depends on the chosen alkylation method.
-
For Direct Alkylation (with Alkyl Halides): Non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal. They are strong enough to deprotonate the ammonium salt but will not compete with the pyrrolidine as a nucleophile.
-
Stoichiometry: At least one equivalent of the base is required for neutralization. However, an additional equivalent is often necessary to scavenge the acid (e.g., HBr, HI) generated during the subsequent alkylation step. Therefore, using 2.0-2.2 equivalents of the base is a common and effective strategy.
The Reaction: Nucleophilic Substitution
The N-alkylation of a secondary amine with an alkyl halide is a classic nucleophilic aliphatic substitution reaction, typically proceeding via an Sₙ2 mechanism.[4][5] The liberated secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new C-N bond.
A common pitfall in amine alkylation is overalkylation, where the newly formed tertiary amine, which can be more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[6] While this is a concern, for many pyrrolidine systems, careful control of stoichiometry (using a slight excess of the amine or 1.0-1.2 equivalents of the alkylating agent) and reaction conditions can effectively minimize this side reaction.[6][7]
An alternative and often cleaner method is reductive amination , which avoids the issue of overalkylation entirely.[8] This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective reducing agent.[8][9]
Generalized Experimental Workflow
The following diagram outlines the logical flow of a typical N-alkylation experiment.
References
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Deprotection of the Benzyl Group in (S)-3-Benzyloxy-pyrrolidine Hydrochloride
Introduction: The Benzyl Group in Modern Synthesis
The benzyl (Bn) group is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions, including acidic, basic, and many organometallic environments.[1][2] Its facile introduction and, critically, its selective removal make it an invaluable tool for the synthetic chemist. The deprotection of benzyl ethers, such as in the case of (S)-3-benzyloxy-pyrrolidine hydrochloride, is a frequently encountered transformation in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. This document provides a detailed guide to the most common and effective methods for benzyl group cleavage, with a focus on practical application, mechanistic understanding, and safety.
The primary methods for benzyl ether deprotection fall into three main categories: reductive cleavage (catalytic hydrogenation and transfer hydrogenation), acid-mediated cleavage, and oxidative cleavage.[3] The choice of method is dictated by the overall functionality of the substrate, with the goal of achieving high-yielding and clean deprotection without affecting other sensitive groups.
Reductive Deprotection: Catalytic Hydrogenation and Transfer Hydrogenation
Reductive methods are the most widely employed for benzyl ether cleavage due to their mildness and high efficiency.[4] These techniques involve the cleavage of the C-O bond of the benzyl ether through the action of hydrogen, either as a gas or from a donor molecule, in the presence of a metal catalyst.[5]
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the gold standard for benzyl ether deprotection.[4][6][7] The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.[7]
Mechanistic Rationale
The mechanism involves the adsorption of both the benzyl ether and hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the benzylic C-O bond and subsequent hydrogenation, yielding the desired alcohol and toluene. The efficiency of this process is highly dependent on factors such as catalyst activity, solvent, temperature, and hydrogen pressure.[5]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or high-pressure hydrogenator
-
Celite®
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8] Safety Note: Pd/C can be pyrophoric, especially when dry. Always handle in an inert atmosphere and add the solvent to the catalyst, not the other way around.[8][9][10]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[11]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is sufficient for many small-scale reactions).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.[12]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.[5] Safety Note: The filtered catalyst is saturated with hydrogen and can ignite upon exposure to air. The filter cake should never be allowed to dry and should be quenched with water immediately after filtration.[13][14]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude (S)-pyrrolidin-3-ol hydrochloride.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions.[15][16] This method utilizes a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, to generate hydrogen in situ.[5][6][15][17]
Mechanistic Rationale
In this process, the hydrogen donor molecule decomposes on the surface of the palladium catalyst to provide the hydrogen necessary for the hydrogenolysis of the benzyl ether. Ammonium formate is a particularly popular choice as it decomposes to hydrogen, ammonia, and carbon dioxide, which are easily removed from the reaction mixture.[17][18]
Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH[18]
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (20 mL per gram of substrate).
-
To the stirred solution, add 10% Pd/C (10-20% by weight of the substrate).
-
In a single portion, add ammonium formate (3-5 eq). An exothermic reaction with gas evolution may be observed.[19]
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.[20][21]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. As with catalytic hydrogenation, the catalyst remains pyrophoric and should be handled with care.[14]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
To remove excess ammonium formate, the residue can be taken up in a suitable organic solvent and washed with a saturated sodium chloride solution, or purified via dialysis and lyophilization if the product is water-soluble.
Data Presentation: Comparison of Reductive Deprotection Methods
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (Ammonium Formate) |
| Hydrogen Source | Hydrogen Gas | Ammonium Formate |
| Pressure | Atmospheric (balloon) to high pressure | Atmospheric |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Catalyst Loading | 5-10 mol% | 10-20 wt% |
| Safety | Requires handling of flammable H₂ gas | Generates H₂ in situ, avoiding handling of gas cylinders |
| Workup | Filtration and solvent removal | Filtration, solvent removal, and removal of formate salts |
Visualization: Reductive Deprotection Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. honrel.com [honrel.com]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. njhjchem.com [njhjchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.wisc.edu [chem.wisc.edu]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. Ammonium Formate [commonorganicchemistry.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. benchchem.com [benchchem.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: (s)-3-Benzyloxy-pyrrolidine Hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Chiral Pyrrolidines
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in drug discovery and development where stereochemistry dictates biological activity. Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions and a reduced environmental footprint.[1][2] Within this domain, chiral pyrrolidine derivatives have established themselves as "privileged" scaffolds, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations.[1][3][4]
(s)-3-Benzyloxy-pyrrolidine hydrochloride is a versatile reagent and catalyst precursor that leverages this privileged scaffold. While the hydrochloride salt ensures stability and ease of handling, the corresponding free amine is a potent organocatalyst. Its structure, featuring a stereocenter at the C3 position and a bulky benzyloxy group, provides a well-defined chiral environment essential for controlling the facial selectivity of reactions. These application notes provide an in-depth guide to the mechanistic basis and practical application of this catalyst in key asymmetric C-C bond-forming reactions.
From Pre-catalyst to Active Species: Activation and Mechanistic Overview
This compound is a pre-catalyst. The active catalytic species is the free secondary amine, (s)-3-benzyloxy-pyrrolidine, which is typically generated in situ by a simple acid-base extraction or by the addition of a stoichiometric base. Once liberated, the secondary amine engages in one of two primary catalytic cycles, depending on the carbonyl substrate: Enamine Catalysis for ketones and aldehydes, or Iminium Catalysis for α,β-unsaturated aldehydes.
-
Enamine Catalysis: The pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). The bulky benzyloxy group sterically shields one face of the enamine, directing the electrophile to the opposite face, thus controlling the stereochemical outcome.[5][6][7] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
-
Iminium Catalysis: With α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack. The steric hindrance from the catalyst scaffold dictates the trajectory of the incoming nucleophile, again ensuring high enantioselectivity.
The following diagram illustrates the general enamine catalytic cycle, which is central to many of the applications discussed herein.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mastering Large-Scale Synthesis: A Guide to (s)-3-Benzyloxy-pyrrolidine Hydrochloride Derivatives
Introduction: The Strategic Value of (s)-3-Benzyloxy-pyrrolidine Hydrochloride in Drug Discovery
This compound stands as a cornerstone chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereodefined benzyloxy group, offers a valuable platform for creating molecules with precise three-dimensional orientations, a critical factor in achieving high-affinity and selective interactions with biological targets.[1][2] The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[3] This guide provides in-depth application notes and scalable protocols for the synthesis of diverse derivatives from this versatile starting material, addressing the practical challenges of large-scale production for researchers, scientists, and drug development professionals.
Core Synthetic Transformations: Strategies and Mechanistic Insights
The secondary amine of (s)-3-benzyloxy-pyrrolidine provides a reactive handle for a variety of crucial synthetic transformations, primarily N-alkylation, N-acylation, and reductive amination. The choice of strategy is dictated by the desired final structure and the need for process robustness and scalability.
I. Large-Scale N-Alkylation
N-alkylation introduces a wide range of substituents to the pyrrolidine nitrogen, significantly impacting the pharmacological profile of the resulting molecule. On a large scale, direct alkylation with alkyl halides is a common and cost-effective approach.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical to deprotonate the pyrrolidinium hydrochloride to the free secondary amine, which is the active nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred in large-scale operations over organic amines due to their low cost, ease of removal by filtration, and minimal side reactions.
-
Solvent System: Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices as they effectively dissolve the starting materials and facilitate the Sₙ2 reaction. For greener and potentially more cost-effective processes, alcohols can also be employed, sometimes serving as both solvent and alkylating agent source.[4]
-
Temperature Control: Exothermic reactions are a significant safety concern at scale. Gradual addition of the alkylating agent and careful temperature monitoring are essential to prevent runaway reactions.
Detailed Protocol: Large-Scale N-Alkylation with Benzyl Bromide
Objective: To synthesize (s)-1-benzyl-3-(benzyloxy)pyrrolidine on a multi-gram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| (s)-3-benzyloxy-pyrrolidine HCl | 213.70 | 213.7 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 | 2.0 | 2.0 |
| Benzyl Bromide (BnBr) | 171.04 | 188.1 | 1.1 | 1.1 |
| Acetonitrile (MeCN) | - | 2 L | - | - |
Procedure:
-
Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add this compound (213.7 g, 1.0 mol) and potassium carbonate (276.4 g, 2.0 mol).
-
Solvent Addition: Add acetonitrile (2 L) to the reactor and stir the suspension at room temperature (20-25 °C) for 30 minutes to ensure good mixing.
-
Reagent Addition: Slowly add benzyl bromide (188.1 g, 1.1 mol) to the suspension over a period of 1 hour, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 200 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system like ethanol/water to yield the desired product.
II. Robust N-Acylation Protocols
N-acylation is a fundamental transformation for introducing amide functionalities, which are key components of many drug molecules due to their ability to form hydrogen bonds with biological targets.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and suitable for large-scale synthesis. For more sensitive substrates, coupling reagents like EDC/HOBt can be used, though they are generally more expensive for large-scale work.
-
Base as a Scavenger: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.
-
Solvent and Temperature: Dichloromethane (DCM) is a common solvent for acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is often performed at low temperatures (0 °C) to control the reactivity of the acylating agent and minimize side reactions.
Detailed Protocol: Kilogram-Scale N-Acylation with Acetyl Chloride
Objective: To prepare (s)-1-acetyl-3-(benzyloxy)pyrrolidine on a kilogram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| (s)-3-benzyloxy-pyrrolidine HCl | 213.70 | 2.14 | 10.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.23 | 22.0 | 2.2 |
| Acetyl Chloride (AcCl) | 78.50 | 0.86 | 11.0 | 1.1 |
| Dichloromethane (DCM) | - | 20 L | - | - |
Procedure:
-
Reaction Setup: Charge a 50 L glass-lined reactor with this compound (2.14 kg, 10.0 mol) and dichloromethane (20 L).
-
Base Addition: Cool the suspension to 0-5 °C and slowly add triethylamine (2.23 kg, 22.0 mol) while maintaining the temperature below 10 °C. Stir for 30 minutes.
-
Acylation: Add acetyl chloride (0.86 kg, 11.0 mol) dropwise to the reaction mixture over 2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor for completion by HPLC.
-
Aqueous Work-up: Wash the reaction mixture with water (2 x 10 L), 1 M HCl (10 L), and saturated sodium bicarbonate solution (10 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.
III. Scalable Reductive Amination
Reductive amination is a highly versatile method for forming C-N bonds, allowing for the introduction of a diverse range of alkyl groups from corresponding aldehydes and ketones. This two-step, one-pot process is highly favored in industrial settings for its efficiency and atom economy.[5]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for large-scale reductive aminations. It is milder and more selective for imines over carbonyls compared to sodium borohydride, and it is safer to handle than sodium cyanoborohydride.[6]
-
Reaction Conditions: The reaction is typically carried out in a non-protic solvent like dichloromethane or 1,2-dichloroethane (DCE) to prevent the reduction of the carbonyl starting material. The formation of the iminium intermediate is often facilitated by mild acidic conditions, which can be autocatalytic or aided by the addition of a small amount of acetic acid.
Detailed Protocol: Large-Scale Reductive Amination with Cyclohexanone
Objective: To synthesize (s)-1-cyclohexyl-3-(benzyloxy)pyrrolidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| (s)-3-benzyloxy-pyrrolidine HCl | 213.70 | 213.7 | 1.0 | 1.0 |
| Cyclohexanone | 98.14 | 108.0 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 317.9 | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 2 L | - | - |
| Triethylamine (TEA) | 101.19 | 101.2 | 1.0 | 1.0 |
Procedure:
-
Initial Mixture: In a 5 L reactor, suspend this compound (213.7 g, 1.0 mol) in 1,2-dichloroethane (2 L).
-
Free Amine Generation: Add triethylamine (101.2 g, 1.0 mol) and stir for 15 minutes.
-
Carbonyl Addition: Add cyclohexanone (108.0 g, 1.1 mol) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (317.9 g, 1.5 mol) portion-wise over 1 hour, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Quenching and Work-up: Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCE.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography or crystallization of a suitable salt.
Critical Downstream Processing: Deprotection and Purification
Benzyl Ether Deprotection at Scale
The benzyloxy group serves as a robust protecting group for the hydroxyl functionality. Its removal is a critical final step in many synthetic sequences.
-
Catalytic Hydrogenolysis: This is the most common and cleanest method for benzyl ether deprotection.[7][8] Palladium on carbon (Pd/C) is the catalyst of choice. At scale, ensuring efficient mixing and hydrogen delivery is crucial. The use of a hydrogen transfer reagent like ammonium formate can be a safer alternative to handling hydrogen gas under pressure.
-
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is often not suitable for substrates with other acid-labile functional groups.[7]
Detailed Protocol: Catalytic Hydrogenolysis
-
Setup: In a hydrogenation reactor, dissolve the N-substituted-(s)-3-benzyloxy-pyrrolidine derivative (1.0 mol) in a suitable solvent like ethanol or methanol (2 L).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt%) under a nitrogen atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filtration and Isolation: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate to obtain the deprotected product.
Purification and Crystallization of Chiral Pyrrolidine Derivatives
Achieving high purity and isolating the desired enantiomer are paramount in pharmaceutical development.
-
Crystallization: For solid derivatives, crystallization is the most effective method for purification on a large scale.[9] The formation of a hydrochloride or other salt can often improve the crystalline nature of the product, facilitating purification.[10]
-
Chromatography: While less ideal for very large quantities, column chromatography is still a viable option for purifying high-value intermediates.
Safety and Handling at Scale
-
This compound may cause skin and eye irritation and respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
N-Alkylation: Alkylating agents are often toxic and reactive. Handle with care and ensure adequate ventilation.
-
Reductive Amination: Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Quenching should be done slowly and in a controlled manner.
-
Hydrogenation: Hydrogen gas is highly flammable. Use appropriate safety precautions, including spark-proof equipment and ensuring a well-ventilated area.
Visualizing the Workflow
Caption: Workflow for the large-scale synthesis of pyrrolidine derivatives.
Conclusion
This compound is a powerful and versatile chiral synthon that enables the efficient construction of a wide array of complex molecules for drug discovery. By understanding the underlying principles of the core synthetic transformations and implementing robust, scalable protocols, researchers and process chemists can effectively leverage this building block to accelerate the development of novel therapeutics. The detailed application notes and protocols provided herein serve as a practical guide for the successful large-scale synthesis of diverse pyrrolidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine | Semantic Scholar [semanticscholar.org]
- 6. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Flow Chemistry Applications for (s)-3-Benzyloxy-pyrrolidine Hydrochloride: Detailed Application Notes and Protocols
Introduction: Harnessing Continuous Flow for Chiral Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Chiral pyrrolidines, such as (s)-3-benzyloxy-pyrrolidine, are particularly valuable building blocks for creating stereochemically complex molecules.[2] However, traditional batch synthesis of derivatives of these compounds can be hampered by challenges in controlling reaction parameters, ensuring safety, and achieving consistent scalability.
Flow chemistry, or continuous flow processing, offers a transformative approach to address these challenges.[3] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, we gain precise control over reaction conditions like temperature, pressure, and residence time.[4] This enhanced control often leads to higher yields, improved selectivity, and safer handling of reactive intermediates.[5] For chiral molecules like (s)-3-benzyloxy-pyrrolidine, this precision is paramount for preserving stereochemical integrity and achieving high enantiomeric purity.[2]
This guide provides detailed application notes and representative protocols for two key transformations involving (s)-3-benzyloxy-pyrrolidine hydrochloride in a continuous flow setup: Palladium-catalyzed C-N cross-coupling and amide bond formation. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals looking to leverage the power of flow chemistry.
Application Note 1: Continuous Flow Buchwald-Hartwig Amination with (s)-3-Benzyloxy-pyrrolidine
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, crucial for synthesizing a vast array of pharmaceutical compounds.[6] Performing this reaction in a continuous flow system can offer significant advantages, including enhanced heat and mass transfer, precise control over reaction time to minimize side reactions, and the ability to safely handle pyrophoric reagents if needed.[7][8]
Expertise & Experience: Navigating the Challenges
When adapting the Buchwald-Hartwig reaction for this compound in a flow system, several key aspects require careful consideration.
-
Handling the Hydrochloride Salt: The hydrochloride salt of the amine can be problematic in flow, potentially leading to precipitation and reactor clogging.[9] It is often necessary to either use a soluble organic base that can perform an in-situ salt-freeing step or pre-treat the amine solution. In this protocol, we utilize a soluble organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to be effective in homogeneous flow amination reactions.[8]
-
Catalyst Selection: Both homogeneous and heterogeneous palladium catalysts can be employed. While homogeneous catalysts often exhibit higher activity, they can be challenging to separate from the product stream.[10] For process simplification and catalyst recycling, a heterogeneous catalyst, such as palladium on a solid support, is often preferred.[11][12] This protocol outlines a method using a commercially available heterogeneous palladium catalyst packed in a column reactor.
-
Solvent Choice: The solvent must be carefully selected to ensure the solubility of all reactants, reagents, and the product at the reaction temperature.[13] A mixture of a polar aprotic solvent like dioxane with a co-solvent may be necessary to maintain a homogeneous reaction mixture.[10]
Trustworthiness: Ensuring a Self-Validating System
To ensure the reliability and reproducibility of the continuous flow process, in-line and on-line analytical tools are highly recommended.[14]
-
Process Analytical Technology (PAT): Integrating in-line FTIR or UV-Vis spectroscopy can provide real-time monitoring of reagent consumption and product formation, allowing for rapid detection of any process deviations.[4]
-
Automated Sampling: An automated sampling valve can be integrated into the system to periodically collect aliquots for off-line analysis by HPLC or GC-MS, providing detailed information on conversion, yield, and purity.[15]
Protocol: Continuous Flow Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of (s)-3-benzyloxy-pyrrolidine with an aryl bromide using a heterogeneous palladium catalyst in a packed-bed reactor.
Step 1: Reagent Preparation
-
Solution A (Aryl Halide & Catalyst Leaching Scavenger): Prepare a 0.2 M solution of the desired aryl bromide in anhydrous 1,4-dioxane. To minimize palladium leaching into the product stream, a scavenger can be added if necessary.
-
Solution B (Amine & Base): In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous 1,4-dioxane. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to this solution to neutralize the hydrochloride and act as the reaction base. Stir until fully dissolved. The final concentration of the free amine should be approximately 0.24 M.
Step 2: System Setup
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Pack a column reactor with a suitable heterogeneous palladium catalyst (e.g., Pd(0) on a polymer support).
-
Use HPLC pumps to deliver the reagent solutions.
-
A back-pressure regulator is essential to maintain the solvent in the liquid phase at elevated temperatures.[15]
Step 3: Reaction Execution
-
Prime the system with the reaction solvent (1,4-dioxane) at the desired total flow rate.
-
Set the column reactor temperature to 120 °C.
-
Set the back-pressure regulator to 10 bar.
-
Pump Solution A and Solution B at equal flow rates into a T-mixer before the heated reactor.
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product.
-
The product stream can be collected for off-line analysis and purification.
Quantitative Data Summary
| Parameter | Value |
| Aryl Bromide Concentration | 0.2 M |
| (s)-3-Benzyloxy-pyrrolidine Conc. | 0.24 M |
| Base (DBU) Concentration | 0.5 M |
| Flow Rate (Pump A) | 0.25 mL/min |
| Flow Rate (Pump B) | 0.25 mL/min |
| Total Flow Rate | 0.5 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 10 min |
| Temperature | 120 °C |
| Pressure | 10 bar |
Experimental Workflow Diagram
Caption: Workflow for continuous flow Buchwald-Hartwig amination.
Application Note 2: Continuous Flow Amide Bond Formation with (s)-3-Benzyloxy-pyrrolidine
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the development of pharmaceuticals.[16] Flow chemistry provides an excellent platform for peptide synthesis and amide coupling, offering rapid reaction times, minimal epimerization for chiral substrates, and the ability to handle sensitive reagents.[17]
Expertise & Experience: Key Considerations for Amide Coupling
-
Activation Method: The carboxylic acid must be activated to facilitate the reaction with the amine. In flow chemistry, common activating agents include carbodiimides (like EDCI) or the conversion of the carboxylic acid to an acid chloride.[16] This protocol utilizes a rapid in-flow activation with a carbodiimide reagent.
-
Reaction Time and Temperature: The high surface-area-to-volume ratio in flow reactors allows for rapid heating.[18] This enables the use of higher temperatures to accelerate the reaction, significantly reducing the residence time required for complete conversion, which is often on the order of minutes or even seconds.[17]
-
Solvent and Solubility: A polar aprotic solvent such as acetonitrile or DMF is typically used to ensure the solubility of the starting materials and the coupling reagents.[1] The choice of solvent can also influence the reaction rate and selectivity.[19]
Trustworthiness: Ensuring a Self-Validating System
-
Real-Time Monitoring: For peptide synthesis, in-line UV-Vis can be used to monitor the removal of protecting groups like Fmoc, providing a real-time measure of reaction progress.[20] For general amide bond formation, FTIR can monitor the disappearance of the carboxylic acid peak and the appearance of the amide peak.[4]
-
Automated Quenching: To accurately determine the conversion at a specific residence time, the reaction can be automatically quenched upon exiting the reactor by mixing with a quenching solution delivered by a third pump.[21]
Protocol: Continuous Flow Amide Coupling
This protocol describes the coupling of a carboxylic acid with (s)-3-benzyloxy-pyrrolidine using a carbodiimide coupling agent in a coil reactor.
Step 1: Reagent Preparation
-
Solution A (Carboxylic Acid & Coupling Agent): Prepare a 0.2 M solution of the desired carboxylic acid in anhydrous acetonitrile. To this solution, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.1 equivalents).
-
Solution B (Amine & Base): Prepare a 0.22 M solution of this compound in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to this solution to act as a base.
Step 2: System Setup
-
Assemble the flow chemistry system as shown in the workflow diagram.
-
Use a PFA or stainless steel coil reactor of a known volume.
-
The system should be equipped with a back-pressure regulator to prevent solvent boiling.
Step 3: Reaction Execution
-
Prime the system with anhydrous acetonitrile.
-
Set the coil reactor temperature to 80 °C.
-
Set the back-pressure regulator to 5 bar.
-
Pump Solution A and Solution B at equal flow rates through a T-mixer and into the heated coil reactor.
-
After the system reaches a steady state, collect the product stream.
-
The collected solution can then be worked up to remove the urea byproduct and any remaining reagents.
Quantitative Data Summary
| Parameter | Value |
| Carboxylic Acid Concentration | 0.2 M |
| (s)-3-Benzyloxy-pyrrolidine Conc. | 0.22 M |
| Coupling Agent (EDCI·HCl) Conc. | 0.22 M |
| Base (DIPEA) Concentration | 0.264 M |
| Flow Rate (Pump A) | 0.5 mL/min |
| Flow Rate (Pump B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 2 mL |
| Residence Time | 2 min |
| Temperature | 80 °C |
| Pressure | 5 bar |
Experimental Workflow Diagram
Caption: Workflow for continuous flow amide bond formation.
References
- 1. Direct amide formation in a continuous-flow system mediated by carbon disulfide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Flow Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. About Flow Chemistry - ThalesNano [thalesnano.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amidetech.com [amidetech.com]
- 19. youtube.com [youtube.com]
- 20. chimia.ch [chimia.ch]
- 21. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Troubleshooting low yield in (s)-3-benzyloxy-pyrrolidine hydrochloride reactions
Technical Support Center: (s)-3-benzyloxy-pyrrolidine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My overall yield is significantly lower than expected after the final crystallization step. What are the most common causes?
Low yield in the final product is often a cumulative issue stemming from multiple stages of the synthesis. The most frequent culprits are incomplete reactions, product loss during workup and purification, or unexpected side reactions.
Initial Diagnostic Workflow:
To systematically identify the issue, we recommend the following workflow:
Caption: General troubleshooting workflow for low yield.
Start by analyzing a sample of your crude reaction mixture before attempting crystallization. Techniques like Thin Layer Chromatography (TLC), NMR spectroscopy, or LC-MS can reveal if the reaction went to completion or if significant byproducts were formed. Concurrently, analyzing the mother liquor post-crystallization can determine if a substantial amount of your target compound failed to precipitate.
Question 2: My reaction involves the deprotection of N-Boc-(S)-3-benzyloxy-pyrrolidine. How can I ensure this step goes to completion?
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step, typically achieved under acidic conditions. Incomplete deprotection is a common reason for low yields of the final hydrochloride salt.
Causality & Solution:
The reaction involves the acid-catalyzed cleavage of the carbamate group. The efficiency of this process depends on the acid strength, solvent, temperature, and reaction time.
-
Acid Choice & Stoichiometry: Anhydrous HCl in a suitable solvent (like isopropanol or ethyl acetate) is commonly used. Ensure a sufficient molar excess of HCl is present to not only cleave the Boc group but also to protonate the resulting amine to form the hydrochloride salt.
-
Reaction Time & Temperature: One documented procedure involves dissolving the N-Boc protected precursor in isopropanol, heating to 40°C, and then adding an isopropanol solution of hydrogen chloride over several hours (e.g., 6 hours)[1][2]. Monitoring the reaction via TLC by observing the disappearance of the starting material spot is crucial.
-
Solvent Effects: The choice of solvent is important. After the reaction, the solvent is often distilled away, and ethyl acetate is added before concentration to prepare for crystallization[1][2].
Experimental Protocol: Monitoring Boc Deprotection
-
Prepare your reaction as planned (e.g., N-Boc-(S)-3-benzyloxy-pyrrolidine in isopropanol at 40°C).
-
Before adding the acidic solution (e.g., HCl in isopropanol), take a starting material sample for TLC.
-
After the addition of acid begins, take samples from the reaction mixture every hour.
-
Spot the starting material and reaction samples on a TLC plate. Use a suitable solvent system (e.g., Dichloromethane/Methanol 9:1) to achieve good separation.
-
Visualize the spots (e.g., using potassium permanganate stain). The reaction is complete when the starting material spot is no longer visible.
Question 3: I am synthesizing the pyrrolidine ring from an acyclic precursor via reductive amination/cyclization. What factors are critical for high yield?
Formation of the pyrrolidine ring from an acyclic precursor, such as the hydrogenation of (R)-3-(benzyloxy)-4-chlorobutanenitrile, is a complex transformation involving both reduction of a nitrile and an intramolecular nucleophilic substitution (cyclization).[3]
Causality & Solution:
This process is sensitive to the catalyst, hydrogen pressure, temperature, and solvent. Low yields can result from incomplete reduction, catalyst poisoning, or intermolecular side reactions.
-
Catalyst Selection: Raney Nickel (Raney-Ni) is a preferred catalyst for this type of transformation, especially when a benzyl group is present.[3] Other catalysts like Palladium (Pd) or Platinum (Pt) can also be used.[3] The amount of catalyst is typically between 5-25 wt% of the starting material.[3]
-
Reaction Conditions: The reaction is typically performed under hydrogen pressure (e.g., 2-10 bar) at elevated temperatures (e.g., 50-150°C).[3] These conditions must be optimized for your specific substrate and equipment.
-
Solvent: Alcohols like methanol are common solvents for this hydrogenation.[3]
-
Side Products: A major challenge in older methods was the formation of impurities from intermolecular reactions.[3] Using a protecting group on the hydroxyl function, like the benzyloxy group in this case, is designed to prevent such side products and improve yield.[3]
Key Reaction Parameters for Cyclization
| Parameter | Recommended Range | Source |
| Catalyst | Raney-Ni | [3] |
| Catalyst Loading | 5 - 25 wt% | [3] |
| Hydrogen Pressure | 2 - 10 bar | [3] |
| Temperature | 50 - 150 °C | [3] |
| Solvent | Methanol, Ethanol | [3] |
Question 4: My crude NMR shows multiple unexpected signals. What are the likely side reactions?
The pyrrolidine ring is a good nucleophile, and side reactions can occur at various stages. The nature of the byproducts depends on the specific synthetic route employed.
Common Synthesis Pathway and Potential Side Reactions:
Caption: Boc deprotection pathway and potential issues.
-
Incomplete Deprotection: As discussed in Q2, residual N-Boc starting material is a common impurity.
-
Debenzylation: If using hydrogenation (e.g., with a Palladium catalyst) at any stage after the benzyl group is introduced, there is a risk of cleaving the benzyl ether, leading to (S)-3-hydroxypyrrolidine as a byproduct. Raney-Ni is often preferred to minimize this when reducing other functional groups.[3]
-
Racemization: While less common for this specific compound under standard conditions, harsh basic or acidic conditions could potentially lead to racemization at the chiral center, reducing the optical purity of your product.
To identify byproducts, it is essential to use analytical techniques like LC-MS to determine their molecular weights and NMR to elucidate their structures.
Question 5: I believe the reaction was successful, but I'm losing most of my product during crystallization. How can I optimize the isolation step?
Crystallization is a critical purification step where significant product loss can occur if conditions are not optimal. The goal is to find a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in solution.
Causality & Solution:
The hydrochloride salt's solubility is highly dependent on the solvent system. An oily substance separating out instead of a crystal indicates that the solution is supersaturated in a way that doesn't favor crystal lattice formation.
-
Solvent System Optimization: A documented high-yield (82%) crystallization procedure involves a specific solvent mixture.[1][2]
-
After the reaction and initial workup, the crude product is obtained as a concentrate.
-
This concentrate is heated (e.g., to 40°C) and isopropanol is added until any oily product fully dissolves.[1][2]
-
The solution is then cooled gradually. The use of a seed crystal at this stage can be highly beneficial to induce crystallization.
-
Finally, an anti-solvent like hexane is added to decrease the product's solubility further and maximize precipitation. A reported solvent ratio at this stage is Isopropanol/Ethyl Acetate/Hexane = 1/71.5/71.5.[1]
-
-
Cooling Rate: Rapid cooling often leads to the formation of smaller, less pure crystals or oils. A slow, controlled cooling process is preferable to allow for the growth of well-defined crystals.
-
Washing: After filtering the crystals, wash them with a cold solvent in which the product is sparingly soluble (like cold ethyl acetate) to remove residual mother liquor without redissolving a significant amount of the product.[1]
References
- 1. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 2. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride CAS#: 927819-90-7 [m.chemicalbook.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
Technical Support Center: Optimization of Benzyl Group Deprotection
Welcome to the Technical Support Center for benzyl group deprotection. The benzyl (Bn) group is a cornerstone protecting group for alcohols, amines, and carboxylic acids, valued for its broad stability across acidic and basic conditions.[1][2][3] However, its removal, or deprotection, is often a critical and sometimes challenging step in complex synthetic routes. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate and optimize this crucial transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for benzyl group deprotection?
A1: The three most common strategies for cleaving a benzyl group are:
-
Catalytic Hydrogenolysis: This is the most widely used method, employing a palladium catalyst (e.g., Pd/C) with a hydrogen source to reductively cleave the C-O or C-N bond.[4] It is favored for its mild, neutral conditions and clean byproducts (toluene).[5]
-
Lewis Acid Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or tin tetrachloride (SnCl₄) can effect cleavage, but these conditions are often harsh and reserved for substrates that are incompatible with reduction.[6][7]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can remove benzyl groups, especially electron-rich variants like the p-methoxybenzyl (PMB) ether.[8][9] This method is valuable when the molecule contains other reducible functional groups.[10]
Q2: How can I selectively deprotect a benzyl group in the presence of other sensitive functionalities?
A2: Orthogonality is key. The choice of method depends entirely on the other functional groups present. For instance, catalytic hydrogenolysis is generally mild but will also reduce alkenes, alkynes, azides, and nitro groups.[6][11] If these groups must be preserved, oxidative cleavage with DDQ or specific Lewis acid conditions might be necessary.[10][12] Conversely, benzyl ethers are stable to the fluoride-based or mildly acidic conditions used to remove silyl ethers (like TBS) and the basic conditions used for cleaving esters, making these combinations highly effective.[1]
Q3: My reaction involves a sulfur-containing molecule, and catalytic hydrogenation is failing. What should I do?
A3: This is a classic case of catalyst poisoning. Palladium catalysts are highly susceptible to deactivation by sulfur compounds (e.g., thiols, thioethers, thioureas).[13][14] You must switch to a non-palladium-based method. Strong acid cleavage (e.g., with neat TFA at elevated temperatures if the substrate is stable) or dissolving metal reductions are potential alternatives, though they are significantly harsher.[5][15]
Troubleshooting Guide: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the preferred method for benzyl deprotection due to its mildness, but it is also the most common source of issues. This section addresses the most frequent problems encountered.
Issue 1: The reaction is slow, incomplete, or has stalled entirely.
This is the most common challenge. The underlying cause can usually be traced to the catalyst, the substrate/reagents, or the reaction conditions.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step & Rationale |
| Catalyst Poisoning | 1. Purify the Starting Material: Use chromatography or recrystallization to remove trace impurities, especially sulfur or halogen-containing compounds from previous steps.[5] 2. Use High-Purity Solvents & Acid-Wash Glassware: Contaminants can leach from various sources and deactivate the catalyst.[13] |
| Catalyst Inactivity | 1. Use a Fresh Batch of Catalyst: Pd/C activity degrades over time with exposure to air.[13] The quality and efficiency of commercial Pd/C can vary significantly.[16] 2. Switch to Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active and robust, especially for stubborn deprotections or substrates prone to poisoning.[5][13] |
| Poor Solubility | 1. Modify the Solvent System: The polarity shift from a nonpolar benzylated starting material to a polar final product can be dramatic. A solvent system that dissolves both is crucial.[13] Common systems include MeOH, EtOH, EtOAc, THF, or mixtures like THF/MeOH/H₂O.[13][17] |
| Insufficient Hydrogen | 1. Ensure Proper H₂ Supply: For balloon setups, ensure the balloon is adequately filled and that there are no leaks. Purge the reaction vessel thoroughly with H₂. 2. Increase Hydrogen Pressure: For difficult substrates, atmospheric pressure is insufficient. Use a Parr hydrogenation apparatus to increase pressure to 50 psi or higher.[5][13] |
| Steric Hindrance | 1. Increase Catalyst Loading & Temperature: Increase the catalyst loading from 10 wt% to 20-50 wt% and gently heat the reaction to 40-50 °C to provide more energy to overcome the activation barrier.[13] 2. Switch to a More Forcing Method: If hydrogenolysis remains unsuccessful, a more powerful method like Birch reduction (Na/NH₃) may be required, provided other functional groups are compatible.[5] |
Issue 2: I'm observing undesired side reactions, such as the reduction of other functional groups.
Q: My substrate contains a double bond that is being reduced along with the benzyl group. How can I prevent this?
A: This is a problem of chemoselectivity. Standard catalytic hydrogenolysis is generally non-selective for reducible groups.
-
Causality: The palladium catalyst and hydrogen will readily reduce susceptible functionalities like alkenes, alkynes, nitro groups, and azides, often faster than benzyl ether cleavage.[11]
-
Solution 1: Use Catalytic Transfer Hydrogenation (CTH). CTH uses a hydrogen donor molecule instead of H₂ gas. While it still employs a palladium catalyst, the conditions can sometimes be tuned for better selectivity. Common hydrogen donors include 1,4-cyclohexadiene, formic acid, or ammonium formate.[5][8][18] The reaction is often faster and avoids the need for specialized pressure equipment.[18]
-
Solution 2: Switch to an Orthogonal Deprotection Method. This is the most robust solution. If your molecule can tolerate it, oxidative cleavage with DDQ is an excellent choice as it will not affect alkenes or alkynes.[12]
Issue 3: The aromatic ring of my benzyl group is being saturated to a cyclohexylmethyl group.
Q: My mass spectrometry results show an addition of 6 mass units, suggesting over-reduction. Why is this happening and how can I stop it?
A: This side reaction, while less common than incomplete reactions, points to a catalyst that is too active for hydrogenolysis relative to simple hydrogenation.
-
Causality: Palladium catalysts can, under certain conditions, catalyze the hydrogenation of the aromatic ring. This is more prevalent with highly active catalysts or after prolonged reaction times.[19]
-
Solution: Implement a Catalyst Pre-treatment Strategy. It has been shown that pre-treating the Pd/C catalyst can "tune" its activity to favor the desired hydrogenolysis pathway. Stirring the catalyst in an acidic aqueous DMF mixture for 15 minutes before the reaction has been reported to suppress aromatic saturation.[19] The decomposition of DMF provides an in situ source of dimethylamine, which acts as a mild catalyst poison to temper its hydrogenating activity without shutting down the desired cleavage.[19]
Visualizing the Workflow
Decision Tree for Benzyl Deprotection Method Selection
This diagram helps guide the initial choice of deprotection strategy based on the substrate's properties.
Caption: Decision-making for Bn deprotection.
Troubleshooting Workflow for Catalytic Hydrogenolysis
This flow chart provides a logical sequence of steps to diagnose and solve a failed hydrogenolysis reaction.
Caption: Troubleshooting a stalled hydrogenation.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection via Catalytic Hydrogenolysis [1]
-
Objective: To cleave a benzyl ether using Pd/C and hydrogen gas.
-
Methodology:
-
Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, approx. 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge the headspace by evacuating and refilling with hydrogen gas (H₂) three times.
-
Maintain a positive pressure of H₂ (typically using a balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 1 hour to over 24 hours.
-
Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation (CTH) [5]
-
Objective: To cleave a benzyl ether using a hydrogen donor, avoiding the use of H₂ gas.
-
Methodology:
-
Dissolve the benzyl-protected substrate (1.0 equiv) in methanol or a methanol/water mixture.
-
Add 10% Pd/C catalyst (10-20 mol% by weight).
-
To the stirred suspension, add ammonium formate (HCO₂NH₄, 5-10 equiv) portion-wise. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (40-60 °C) and monitor by TLC or LC-MS. These reactions are often complete within 30 minutes to a few hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through Celite® to remove the catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove residual ammonium salts before final purification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl protecting group - Georganics [georganics.sk]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of (S)-3-Benzyloxy-pyrrolidine Hydrochloride Derivatives
Welcome to the technical support center for the purification of (S)-3-benzyloxy-pyrrolidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex purification challenges. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the highest purity and stereochemical integrity for your compounds.
Purification Strategy Overview
The purification of chiral pyrrolidine derivatives, particularly as hydrochloride salts, presents a unique set of challenges. These compounds are often highly polar, hygroscopic, and can be prone to racemization under certain conditions. A successful purification strategy typically involves a multi-step approach to address both chemical and chiral impurities. The following workflow provides a general roadmap.
Caption: General purification workflow for pyrrolidine derivatives.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Issue 1: My compound streaks badly during silica gel column chromatography.
Question: I've converted my this compound to the free base, but it still streaks severely on the silica gel column, leading to poor separation and low recovery. What's happening and how can I fix it?
Answer:
This is a classic problem when purifying amines on silica gel. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica. This leads to irreversible adsorption and poor elution profiles.
Causality: The lone pair of electrons on the pyrrolidine nitrogen forms strong hydrogen bonds or acid-base interactions with surface silanols. As a hydrochloride salt, the compound is even more polar and will not move from the baseline in standard solvent systems. While converting to the free base helps, the inherent basicity of the amine remains a challenge.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.[1]
-
Protocol: Prepare your chosen eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). To this mixture, add 0.5-2% triethylamine (Et₃N) or a 10% solution of ammonia in methanol .
-
Expert Tip: Before running the column, flush the packed silica with the modified eluent for at least 3-5 column volumes to ensure the entire stationary phase is equilibrated and deactivated.
-
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
-
Use a Protecting Group: In complex syntheses, temporarily protecting the pyrrolidine nitrogen with a group like Boc (tert-butoxycarbonyl) can dramatically reduce polarity and eliminate issues with the silica gel.[4] This adds steps to the synthesis but can simplify purification significantly.
Issue 2: The hydrochloride salt "oils out" or won't crystallize during recrystallization.
Question: After column chromatography, I converted my purified free base back to the hydrochloride salt. When I try to recrystallize it, it separates as an oil instead of forming crystals. Why does this happen?
Answer:
Oiling out during recrystallization is a common sign that the compound's solubility in the chosen solvent is too high at the cooling temperature, or that impurities are present that inhibit crystal lattice formation. Pyrrolidine hydrochlorides are also notoriously hygroscopic, and the presence of water can significantly disrupt crystallization.[5]
Causality: For crystallization to occur, the solution must become supersaturated upon cooling, but not so much that the compound crashes out as an amorphous oil. The presence of water can form a eutectic mixture or a hydrate, which has very different solubility properties than the anhydrous salt.
Solutions:
The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Caption: Troubleshooting decision tree for failed recrystallization.
-
Ensure Anhydrous Conditions:
-
Protocol: Before attempting recrystallization, dry the hydrochloride salt thoroughly under high vacuum for several hours, possibly over a strong desiccant like phosphorus pentoxide. Use anhydrous solvents for the recrystallization.
-
-
Systematic Solvent Screening:
-
Protocol: Use small vials to test a range of solvent systems. Place a few milligrams of your compound in each vial and add the solvent dropwise. Heat to dissolve, then cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
| Solvent System | Polarity | Comments |
| Isopropanol / Diisopropyl Ether | Polar / Non-polar | A very common and effective system for hydrochloride salts.[6] Dissolve in minimal hot isopropanol and add diisopropyl ether dropwise until cloudy, then reheat to clarify and cool slowly. |
| Ethanol / Ethyl Acetate | Polar / Medium-polar | Similar to the above, offers different solubility characteristics. |
| Methanol / Dichloromethane | Polar / Medium-polar | Good for more polar derivatives. |
| Water | Highly Polar | Can be used, but the hygroscopic nature often makes it difficult to induce crystallization. Best for highly impure samples where it can be used for an initial wash. |
-
Induce Crystallization:
-
Seeding: If you have a single crystal from a previous batch, add it to the cooled, supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to determine the enantiomeric purity (e/e ratio) of my final product?
A1: The gold standard for determining enantiomeric excess (ee) or enantiomeric ratio (e/r) is chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8]
-
Chiral HPLC: This is the most versatile method. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including pyrrolidine derivatives.[7][9]
-
Chiral GC: This can also be very effective, especially for more volatile derivatives. Often, the amine must be derivatized first to form diastereomers that can be separated on a standard achiral column or to enhance separation on a chiral column.[8]
-
NMR Spectroscopy: Using a chiral solvating agent (CSA) like (R)- or (S)-BINOL can be a rapid method to determine enantiopurity.[10] In the presence of the CSA, the enantiomers form diastereomeric complexes that exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, which can then be integrated.
| Technique | Typical Conditions | Advantages | Disadvantages |
| Chiral HPLC | Column: Chiralpak® AD-H or similarMobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)Flow Rate: 1.0 mL/minDetection: UV at 230 nm[7] | High resolution, accurate quantification, widely applicable. | Requires specialized, expensive columns; method development can be empirical.[9] |
| Chiral GC | Column: Cyclodextrin-based chiral columnConditions: Temperature gradient program | High efficiency, excellent for volatile compounds. | May require derivatization; compound must be thermally stable. |
| NMR with CSA | Solvent: CDCl₃CSA: (S)-BINOL or similar[10] | Rapid, no specialized chromatograph needed. | Requires higher sample concentration; peak overlap can be an issue; accuracy may be lower than chromatography. |
Q2: My synthesis starts from (S)-3-hydroxypyrrolidine. How can I be sure the chirality is maintained throughout my synthesis and purification?
A2: Maintaining stereochemical integrity is critical. Racemization can occur under harsh acidic or basic conditions, or at elevated temperatures, particularly if there is a plausible mechanism to deprotonate the chiral center.
Key Considerations:
-
Reaction Conditions: Avoid prolonged exposure to strong acids or bases. When performing base-extractions, use milder bases like sodium bicarbonate or potassium carbonate where possible, and keep the contact time minimal.
-
Purification pH: During column chromatography of the free base, the addition of triethylamine helps maintain a basic environment, which prevents the amine from being protonated by the acidic silica. This is generally safe for the stereocenter at position 3.
-
Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation) and recrystallization.
-
Analytical Verification: The most crucial step is to verify the enantiomeric purity of your final product using a validated chiral HPLC or GC method as described in Q1. This should be a standard quality control check for any chiral synthesis.
Q3: Can I purify the hydrochloride salt directly using column chromatography?
A3: It is generally not recommended to perform column chromatography directly on the hydrochloride salt of an amine using standard silica gel.
Causality: The hydrochloride salt is a highly polar, ionic compound. It will have extremely strong interactions with the polar silica gel stationary phase and will likely not elute from the column with common organic solvents. You would observe your compound sticking irreversibly to the top of the column.
The Correct Approach: As outlined in the main workflow, the standard and most effective procedure is:
-
Neutralize the hydrochloride salt to its free base form using an aqueous base.
-
Extract the more organic-soluble free base.
-
Purify the free base via silica gel chromatography.
-
Convert the purified free base back into the hydrochloride salt for stability and handling.
This multi-step process, while seemingly longer, is far more reliable and results in higher purity and recovery.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of (S)-3-Benzyloxy-pyrrolidine (Free Base)
This protocol outlines the purification of the free base form after initial workup.
-
Preparation of the Column:
-
Select an appropriately sized glass column and slurry-pack it with silica gel (e.g., 230-400 mesh) using your starting eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Ensure the silica bed is compact and level.
-
-
Eluent Preparation:
-
Based on prior TLC analysis, prepare the main eluent. A good starting point for this compound is a gradient of 10% to 50% Ethyl Acetate in Hexanes.
-
Crucially, add 1% triethylamine (Et₃N) to your prepared solvent mixture. Stir well to ensure it is fully mixed.
-
Equilibrate the packed column by flushing with 3-5 column volumes of this modified eluent.
-
-
Sample Loading:
-
Dissolve your crude free base in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel (roughly 1-2 times the mass of your crude product) and add your dissolved sample.
-
Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which provides superior resolution compared to liquid loading.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting solvent mixture.
-
Gradually increase the polarity of the eluent as the column runs to elute your compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Column Workup:
-
Combine the pure fractions.
-
Evaporate the solvent on a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Place the resulting purified oil or solid under high vacuum to remove all residual solvents.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
This protocol provides a starting point for developing a chiral separation method.
-
Sample Preparation:
-
Accurately prepare a solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or an equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). This ratio is a starting point and must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (or a wavelength appropriate for your specific derivative).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the corresponding racemic material first to identify the retention times of both the (S) and (R) enantiomers.
-
Inject your purified sample.
-
Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Optimization:
-
If resolution is poor, adjust the ratio of isopropanol in the mobile phase. Decreasing the isopropanol percentage will generally increase retention time and may improve resolution.
-
Lowering the flow rate (e.g., to 0.5 mL/min) can also increase efficiency and improve resolution.
-
References
- 1. Chromatography [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pyrrolidine hydrochloride (25150-61-2) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in reactions of (s)-3-benzyloxy-pyrrolidine hydrochloride
Welcome to the technical support center for (S)-3-benzyloxy-pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Pyrrolidine derivatives are crucial scaffolds in medicinal chemistry, and understanding their reactivity is paramount for successful synthesis campaigns.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, ultimately improving your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the functionalization of this compound. Each entry details the potential causes and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of N-Acylated/N-Alkylated Product with Competing Side Reactions
Question: I am performing an N-acylation reaction on this compound using an acyl chloride and a tertiary amine base (e.g., triethylamine), but I am observing a low yield of my desired product along with several side products. What is happening and how can I fix it?
Root Cause Analysis:
The primary challenge in acylating or alkylating the secondary amine of (S)-3-benzyloxy-pyrrolidine is the presence of the benzyl ether protecting group. This group, while generally stable, can become labile under certain conditions, leading to unwanted side reactions. The most common side products are the O-debenzylated alcohol and the N,O-diacylated species.
-
O-Debenzylation: The benzyl ether can be cleaved under various conditions, including acidic or reductive environments.[4][5] In the context of an acylation reaction, if the acyl chloride contains trace amounts of HCl, or if the hydrochloride salt of the starting material is not fully neutralized, the resulting acidic conditions can promote cleavage of the benzyl ether.
-
Over-acylation/Alkylation: If O-debenzylation occurs, the newly formed hydroxyl group can also be acylated or alkylated, leading to a di-substituted side product.
-
Base-Mediated Side Reactions: Strong bases can also promote side reactions. While a tertiary amine is necessary to neutralize the HCl generated during the reaction, its choice and stoichiometry are critical.
Troubleshooting Workflow & Optimization:
Here is a systematic approach to minimize these side products and improve the yield of your desired N-functionalized pyrrolidine.
Caption: Troubleshooting workflow for low N-acylation yield.
Detailed Protocols:
Protocol 1: Optimized N-Acylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIEA) (2.2 eq). Stir for 10 minutes.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Unwanted Debenzylation During a Subsequent Reaction Step
Question: I have successfully synthesized my N-functionalized (S)-3-benzyloxy-pyrrolidine derivative, but the benzyl ether is being cleaved during a subsequent deprotection or transformation step. How can I selectively deprotect other functional groups while preserving the benzyl ether?
Root Cause Analysis:
The stability of the benzyl ether is highly dependent on the reaction conditions. It is particularly susceptible to:
-
Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenation (e.g., H₂, Pd/C).[6] This method is generally not compatible if the benzyl ether is intended to be a permanent protecting group.
-
Strong Acids: Strong acids like trifluoroacetic acid (TFA) or concentrated HCl can facilitate benzyl ether cleavage, especially at elevated temperatures.
-
Lewis Acids: Some Lewis acids can also promote debenzylation.
-
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers.[5][7]
Strategies for Orthogonal Deprotection:
The key to preserving the benzyl ether is to employ an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others.[6]
| Protecting Group | Typical Cleavage Conditions | Compatibility with Benzyl Ether |
| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Generally compatible, but strong acid and heat should be avoided. |
| Cbz (Carboxybenzyl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Not compatible. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., 20% piperidine in DMF) | Highly compatible. |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride sources (e.g., TBAF in THF) | Highly compatible. |
Protocol 2: Selective Boc Deprotection in the Presence of a Benzyl Ether
-
Reaction Setup: Dissolve the N-Boc, O-Bn protected pyrrolidine derivative (1.0 eq) in a minimal amount of DCM.
-
Deprotection: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the hydrochloride salt of (S)-3-benzyloxy-pyrrolidine?
The hydrochloride salt is often the commercially available form of this compound. It is a stable, crystalline solid that is easier to handle and weigh compared to the free base, which can be an oil and may be more susceptible to degradation. The hydrochloride salt also protects the secondary amine from undesired reactions during storage.
Q2: How can I convert the hydrochloride salt to the free base?
To generate the free base in situ for a reaction, you can add a suitable base to neutralize the HCl. For reactions where the free base needs to be isolated, you can perform a liquid-liquid extraction.
Protocol 3: Isolation of the Free Base
-
Dissolve the hydrochloride salt in water.
-
Add a strong base, such as 1 M NaOH, until the pH is >10.
-
Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free base.
Q3: Are there any known incompatibilities of (S)-3-benzyloxy-pyrrolidine with common reagents?
Yes, beyond the deprotection conditions mentioned above, be cautious with:
-
Strong reducing agents: Reagents like lithium aluminum hydride (LiAlH₄) can potentially reduce the benzyl ether.
-
Certain oxidizing agents: Strong oxidants may affect the pyrrolidine ring or the benzyl group.[5]
-
Reactions involving benzaldehyde: In an attempt to form porphyrins, a mixture of pyrrolidine, benzaldehyde, and propionic acid resulted in an explosion.[8] While this specific reaction is not directly analogous, it highlights the potential for unexpected reactivity.
Q4: How can I confirm the stereochemical integrity of my product?
It is crucial to verify that the stereocenter at the 3-position of the pyrrolidine ring has not racemized during the reaction. This can be assessed using:
-
Chiral HPLC: This is the most reliable method for determining the enantiomeric excess (ee) of your product.
-
NMR with a Chiral Shift Reagent: This can sometimes be used to resolve the signals of the two enantiomers.
-
Comparison to known analytical data: If the product has been previously reported, comparing its optical rotation and other analytical data to the literature values can provide evidence of stereochemical purity.
Mechanistic Insights: Formation of Key Side Products
Understanding the mechanisms by which side products are formed is essential for developing strategies to suppress them.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Improving the chiral purity of (s)-3-benzyloxy-pyrrolidine hydrochloride
Technical Support Center: (S)-3-Benzyloxy-pyrrolidine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working to improve the chiral purity of this important synthetic building block. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide: Enhancing Enantiomeric Purity
This section addresses specific problems you may encounter during the chiral resolution and purification process. Each issue is analyzed from a mechanistic standpoint to provide robust, field-proven solutions.
Q1: I performed a diastereomeric salt resolution, but the enantiomeric excess (e.e.) of my recovered (S)-3-benzyloxy-pyrrolidine is unacceptably low. What went wrong?
A1: Low enantiomeric excess after a classical resolution is a frequent challenge. The root cause typically lies in the crystallization step, where the separation of the two diastereomeric salts is incomplete. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Inadequate Solubility Difference: The fundamental principle of this method is the differential solubility between the two diastereomeric salts, [(S)-amine:(S)-acid] and [(R)-amine:(S)-acid].[1][2] If their solubilities in your chosen solvent are too similar, both will co-precipitate, leading to poor enrichment.
-
Solution: Conduct a thorough solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.[3]
-
-
Crystallization Rate is Too Fast: Rapid cooling or crash precipitation does not allow for the thermodynamic equilibrium required for selective crystallization to be reached. This traps the more soluble diastereomer within the crystal lattice of the less soluble one.
-
Solution: Employ a slow, controlled cooling profile. After dissolving the salts at an elevated temperature, allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. Seeding the solution with a few crystals of the desired, pure diastereomeric salt can promote controlled crystal growth.
-
-
Incorrect Stoichiometry: Using an incorrect molar ratio of the chiral resolving agent to the racemic amine can negatively impact the resolution efficiency.[1]
-
Solution: While a 1:1 ratio is a common starting point, optimizing this ratio is crucial. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial crop of crystals, albeit at the cost of yield.
-
-
Insufficient Purity of Starting Material: Impurities in the initial racemic 3-benzyloxy-pyrrolidine can interfere with crystal formation and inhibit the resolution process.[3]
-
Solution: Ensure your starting racemic material is of high purity (≥98%) before attempting the resolution. Consider purification by distillation or column chromatography if necessary.
-
Q2: My yield of the desired (S)-enantiomer is consistently below the theoretical maximum of 50%. How can I improve it?
A2: Yield is a critical factor, especially in process development. While classical resolution has a theoretical ceiling of 50% for a single batch, several factors can lead to suboptimal yields.
Possible Causes & Solutions:
-
Premature Filtration: The less-soluble diastereomeric salt may not have fully crystallized before filtration, leaving a significant amount of the desired product in the mother liquor.
-
Solution: Ensure the crystallization process is complete. After slow cooling, allow the mixture to stir at a low temperature (e.g., 0-4°C) for several hours to maximize precipitation.
-
-
Loss During Workup: The process of liberating the free amine from the diastereomeric salt can be a source of product loss.
-
Solution: After separating the crystallized salt, it must be treated with a base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent.[2][4] Ensure the pH is sufficiently basic to fully neutralize the resolving agent. Use multiple extractions with a suitable organic solvent to ensure complete recovery of the free amine. Adding brine to the aqueous layer can help break up emulsions and improve separation.[3]
-
-
Suboptimal Resolving Agent: The chosen chiral acid may form a salt that is still moderately soluble, leading to significant loss in the mother liquor.
-
Solution: Screen different chiral resolving agents. For amines, derivatives of tartaric acid like (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or (-)-Di-p-toluoyl-L-tartaric acid are excellent candidates and are widely used.[2][3] The choice depends on which agent provides the most insoluble salt with the desired enantiomer.
-
Q3: My chiral HPLC results are inconsistent or show poor peak resolution. How can I develop a reliable method for determining e.e.?
A3: Accurate analysis is non-negotiable. Poor chromatography can mask the true enantiomeric purity of your sample.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The most critical parameter is the chiral column itself. Not all CSPs are suitable for all classes of compounds.
-
Solution: For chiral amines, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) are often effective.[5] Consult column selection guides from manufacturers or screen a small set of columns.
-
-
Suboptimal Mobile Phase: The mobile phase composition directly influences retention time and resolution.
-
Solution: For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures. For reversed-phase, acetonitrile/water or methanol/water systems are common.[6] Crucially, for amines, peak tailing is a common issue due to secondary interactions with the silica support. Adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to obtain sharp, symmetrical peaks.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, poorly resolved peaks.
-
Solution: Reduce the sample concentration or the injection volume. Ensure your sample is fully dissolved in the mobile phase before injection.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Separation | Wrong chiral stationary phase (CSP). | Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide). |
| Inappropriate mobile phase mode. | Switch between normal phase, polar organic, and reversed-phase modes. | |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically vary the ratio of organic solvent to modifier. |
| Flow rate is too high/low. | Optimize the flow rate (typically around 0.5-1.0 mL/min for analytical HPLC). | |
| Peak Tailing | Secondary ionic interactions. | Add an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.[3] |
| Broad Peaks | Column overload. | Reduce sample concentration and/or injection volume. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for preparing enantiomerically pure (S)-3-benzyloxy-pyrrolidine?
A1: For industrial and large-scale synthesis, diastereomeric salt resolution remains one of the most straightforward, economical, and scalable techniques for separating chiral amines.[1] This method involves reacting the racemic amine with an enantiomerically pure chiral acid, forming two diastereomeric salts. Because diastereomers have different physical properties, they can be separated by fractional crystallization.[2][4] Once the less soluble salt is isolated, the chiral amine is liberated by treatment with a base.
Q2: How do I select the best chiral resolving agent and solvent system?
A2: This is a multi-step process that often requires empirical screening.
-
Choosing the Agent: For resolving a basic compound like 3-benzyloxy-pyrrolidine, you need a chiral acid. The most popular choices are tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) or (-)-di-p-toluoyl-L-tartaric acid (DTTA).[2][3] Other options include (-)-mandelic acid or (+)-camphor-10-sulfonic acid.[4][7]
-
Screening for Crystallinity: The goal is to form a stable, crystalline salt. Perform small-scale tests with several agent/solvent combinations to see which ones produce a crystalline solid rather than an oil or gum.
-
Optimizing for Solubility: The key is the difference in solubility between the two diastereomeric salts.[1] The ideal solvent will keep one salt in solution while allowing the other to crystallize out with high purity. A rational approach involves measuring the solubilities of the pure diastereomeric salts in various solvents to model and predict the best conditions.[1]
Q3: Is it possible to achieve a yield greater than 50% for the desired enantiomer?
A3: Yes, while a single batch resolution is limited to a 50% theoretical yield, this can be overcome. One common strategy is to racemize and recycle the undesired enantiomer. After the desired (S)-enantiomer is isolated, the mother liquor, which is enriched in the (R)-enantiomer, can be treated to racemize the amine. This newly formed racemic mixture can then be fed back into the resolution process, thereby improving the overall process yield significantly over multiple cycles.[7] More advanced techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can also be employed, which involve in-situ racemization of the undesired diastereomer in solution, allowing it to convert to the less soluble, desired form and crystallize out.[3]
Q4: What are the best practices for storing this compound to prevent degradation or racemization?
A4: As a hydrochloride salt, the compound is generally more stable than its free base form.[8] However, proper storage is still important. It should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and atmospheric contaminants.[9] While racemization is not typically a major concern for this compound under standard storage conditions, it is always good practice to re-analyze the enantiomeric excess of older batches before use in a critical synthesis step.
Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Resolution Workflow
This protocol provides a general methodology for the chiral resolution of racemic 3-benzyloxy-pyrrolidine using a chiral acid like (+)-DBTA.
-
Salt Formation: Dissolve racemic 3-benzyloxy-pyrrolidine (1.0 eq.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-DBTA, 0.5-1.0 eq.) in the same solvent. Add the resolving agent solution to the amine solution.
-
Crystallization: Heat the combined mixture gently until a clear solution is formed. Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling. Further cooling in an ice bath (0-4°C) can be used to maximize precipitation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor rich in the more soluble diastereomer.
-
Liberation of Free Amine: Suspend the isolated salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate). Add a base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic (pH > 12).
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer 2-3 times more with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Salt Formation (Final Product): To obtain the hydrochloride salt, dissolve the free amine in a solvent like diethyl ether or isopropanol and bubble dry HCl gas through it, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Protocol 2).
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 2: Chiral HPLC Analysis for e.e. Determination
This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required.
-
Column Selection: Choose a suitable chiral stationary phase. A good starting point is a polysaccharide-based column such as a Chiralpak® series column.
-
Sample Preparation: Prepare a stock solution of your this compound sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. Also prepare a sample of the racemic starting material for reference.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® AD-H (or similar)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_s - A_r) / (A_s + A_r)] * 100 (where A_s is the area of the desired (S)-enantiomer and A_r is the area of the undesired (R)-enantiomer).
-
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 9. CAS 931409-74-4 | this compound - Synblock [synblock.com]
Technical Support Center: Alternative Reagents for N-Boc Deprotection in Pyrrolidine Derivatives
Welcome to the Technical Support Center for N-Boc deprotection strategies, specifically tailored for researchers, scientists, and drug development professionals working with pyrrolidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the nuanced challenges encountered in the laboratory.
The tert-butyloxycarbonyl (Boc) group is a vital amine protecting group in modern organic synthesis due to its stability in various conditions and its susceptibility to cleavage under acidic conditions.[1][2] However, the deprotection of N-Boc in pyrrolidine-containing molecules can be challenging, especially when acid-sensitive functional groups are present or when side reactions are a concern.[3] This resource is designed to help you navigate these complexities and select the optimal deprotection strategy for your specific pyrrolidine derivative.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you might encounter during the N-Boc deprotection of pyrrolidine derivatives in a practical question-and-answer format.
Question 1: My pyrrolidine derivative contains acid-labile groups (e.g., esters, acetals). Standard TFA or HCl conditions are leading to decomposition. What are my options?
Answer: This is a frequent challenge. The key is to move away from strong protic acids towards milder or non-acidic deprotection methods.
Core Insight: The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation, which can act as an electrophile and cause unwanted side reactions with other functional groups.[1][4] Milder reagents can minimize the formation or reactivity of this cation.
Recommended Alternatives & Solutions:
-
Lewis Acids: Lewis acids offer a milder alternative to strong protic acids for Boc deprotection.[2]
-
Zinc Bromide (ZnBr₂): This is a particularly useful reagent for selectively deprotecting secondary amines.[5] The reaction is typically performed in a solvent like dichloromethane (DCM) at room temperature.[6]
-
Trimethylsilyl Iodide (TMSI): TMSI is a highly efficient reagent for Boc deprotection, especially for zwitterionic compounds.[7][8] It can be used in stoichiometric or even catalytic amounts.
-
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature.[9][10] The reaction is often complete within 1-4 hours with high yields.[10] It is particularly advantageous for substrates with multiple functional groups that are sensitive to strong acids.[9]
-
Thermolysis: For thermally stable substrates, heating can be a catalyst-free deprotection method.[11][12] This can be done neat or in a high-boiling point solvent.[2][13]
Question 2: I'm observing significant side product formation, specifically rearrangement of the pyrrolidine ring. How can I mitigate this?
Answer: Acid-catalyzed rearrangement of the pyrrolidine ring is a known side reaction.[11] The choice of a less acidic or non-acidic deprotection method is crucial.
Core Insight: Strong acids can protonate the pyrrolidine ring, initiating rearrangements. Milder conditions reduce the likelihood of these unwanted pathways.
Solutions:
-
Milder Reagents: Employing reagents like oxalyl chloride or solid-supported acids can significantly reduce acid-mediated side products.[11]
-
Thermolytic Deprotection: As a catalyst-free method, thermolysis can completely avoid acid-induced rearrangements, provided your compound is thermally stable.[11]
Question 3: My deprotection reaction is sluggish or incomplete, even with standard reagents. What factors could be at play?
Answer: Incomplete deprotection can stem from several factors, including steric hindrance and reagent quality.
Core Insight: The bulky Boc group can sometimes hinder reagent access, especially in sterically congested molecules.[14]
Troubleshooting Steps:
-
Reagent Quality: Ensure your acidic reagents (e.g., TFA, HCl in dioxane) have not degraded. HCl solutions in organic solvents can lose potency over time.
-
Increase Reagent Equivalents: A modest increase in the equivalents of the deprotection reagent can sometimes drive the reaction to completion.
-
Elevate Temperature: If the substrate is thermally stable, a slight increase in temperature can enhance the reaction rate.
-
Switch to a More Potent Reagent: If milder conditions are failing, a stronger acid like TFA might be necessary, but be mindful of potential side reactions.[15]
Question 4: The work-up procedure is complicated, and I'm losing my product, which is a water-soluble amine salt. How can I improve my isolation?
Answer: The isolation of polar amine salts can be challenging.
Core Insight: The hydrochloride or trifluoroacetate salt of the deprotected pyrrolidine can have significant water solubility.
Solutions:
-
Solvent-Free Deprotection: Methods like using ex situ generated HCl gas can provide the hydrochloride salt directly in quantitative yields, often eliminating the need for a work-up.[16]
-
Extraction Optimization:
-
pH Adjustment: Carefully neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) to form the free amine, which is typically more soluble in organic solvents.
-
Salting Out: Add brine to the aqueous layer to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction can be an effective isolation technique.
-
Frequently Asked Questions (FAQs)
What are the main categories of alternative N-Boc deprotection reagents?
Alternative reagents can be broadly classified into:
-
Mild Protic Acids: Such as p-toluenesulfonic acid (pTSA).[17]
-
Neutral/Thermal Methods: Such as thermolysis or microwave-assisted deprotection.[12][19]
-
Other Reagent Systems: Like oxalyl chloride in methanol.[9][10]
How do I choose the best alternative reagent for my specific pyrrolidine derivative?
The selection process should be guided by the functional groups present in your molecule. The following decision-making workflow can be helpful:
Caption: Decision workflow for selecting an N-Boc deprotection reagent.
Are there any "green" or environmentally friendly alternatives for N-Boc deprotection?
Yes, several methods are being developed to be more environmentally benign.
-
Water-Mediated Deprotection: In some cases, heating in water at reflux can effectively remove the Boc group without any additional reagents.[18]
-
Solvent-Free Methods: Mechanochemical approaches, such as ball milling with p-toluenesulfonic acid, offer a solvent-free option.[20] The use of ex situ generated HCl gas is another solvent-free technique.[16][21]
-
Deep Eutectic Solvents (DES): A choline chloride/p-toluenesulfonic acid deep eutectic solvent can serve as both the reaction medium and the catalyst, offering a greener alternative.[17][21]
Can I selectively deprotect an N-Boc group in the presence of other protecting groups like Cbz or Fmoc?
Yes, this is a key advantage of the Boc group. Its acid lability makes it orthogonal to other common protecting groups.[1]
-
Cbz (Benzyloxycarbonyl): Removed by hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a base like piperidine.
Therefore, acidic deprotection of Boc should not affect Cbz or Fmoc groups.
Comparative Data of Deprotection Reagents
| Reagent/Condition | Typical Solvent(s) | Temperature | Reaction Time | Key Advantages | Potential Issues |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 h | Highly effective, standard method.[11] | Corrosive, can cleave other acid-labile groups.[16] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Room Temperature | 1-16 h | Common and effective.[11] | Can cause side reactions with sensitive substrates.[15] |
| **Zinc Bromide (ZnBr₂) ** | Dichloromethane (DCM) | Room Temperature | ~3 days | Good for substrates with acid-sensitive groups.[5] | Can be slow. |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1-4 h | Mild, good for complex molecules with sensitive functionalities.[9][10] | Potential for carbon monoxide byproduct.[9] |
| Thermolysis | High-boiling solvents or neat | High Temperature | Variable | Catalyst-free, avoids acid-mediated side reactions.[11] | Requires thermally stable substrates.[12] |
| p-Toluenesulfonic Acid (pTSA) in DES | Choline chloride/pTSA | Room Temperature | Short | Green, simple, and efficient.[17] | May require specific DES preparation. |
| TMSI | Acetonitrile, Dichloromethane | 0 °C to RT | Variable | Highly efficient, useful for zwitterions.[7] | Reagent can be moisture-sensitive. |
Experimental Protocol: N-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a reported mild deprotection methodology.[9]
Materials:
-
N-Boc protected pyrrolidine derivative
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
Procedure:
-
In a dry 25 mL round-bottom flask equipped with a stir bar, dissolve the N-Boc protected pyrrolidine (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.1-0.2 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. Caution: An exothermic reaction and sputtering may be observed.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected pyrrolidine.
-
If the free amine is desired, the resulting salt can be neutralized with a suitable base and extracted into an organic solvent.
Caption: Experimental workflow for oxalyl chloride-mediated N-Boc deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 7. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mcours.net [mcours.net]
- 19. researchgate.net [researchgate.net]
- 20. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 21. Solvent-free <i>N</i>-Boc deprotection by <i>ex situ</i> generation of hydrogen chloride gas [ouci.dntb.gov.ua]
Technical Support Center: Navigating the Functionalization of the Pyrrolidine Ring
Welcome to the technical support center for pyrrolidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged scaffold. The pyrrolidine ring is a cornerstone in countless natural products and pharmaceuticals, but its synthetic manipulation presents a unique set of challenges.[1][2][3] This document moves beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format, addressing the specific, practical issues encountered in the lab.
Section 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses the most frequent and challenging issues encountered during the functionalization of the pyrrolidine scaffold. Each entry details the problem, explains the underlying chemical principles, and provides a systematic approach to resolution.
Regioselectivity: "My reaction is non-selective and functionalizes multiple positions. How can I direct the reaction to a specific carbon (C2, C3, C4, or C5)?"
Answer: Achieving regioselectivity on the pyrrolidine ring is a significant challenge due to the similar reactivity of its C(sp³)–H bonds. The outcome is a delicate interplay between steric hindrance, electronic effects, and the chosen methodology. Your strategy must be deliberate and tailored to the target position.
-
For C2 or C5 (α-position) Functionalization: These positions are electronically activated by the adjacent nitrogen atom, making them susceptible to oxidation to form an N-acyliminium ion or an azomethine ylide intermediate.[4][5]
-
Redox-Neutral C-H Functionalization: This approach uses an oxidant (like a quinone) to generate an iminium intermediate in situ, which is then trapped by a nucleophile.[4][5] If you are getting a mixture of products, consider the solvent and base. A change from a polar protic solvent like TFE to a nonpolar solvent like toluene, along with the addition of a mild base like DABCO, can significantly improve selectivity and yield.[5]
-
Directed Lithiation: For N-protected pyrrolidines (e.g., N-Boc), directed ortho-metalation (DoM) strategies can be employed. However, controlling selectivity between the two α-positions (C2 vs. C5) can be difficult without an additional directing group on the ring itself.
-
-
For C3 or C4 (β/γ-position) Functionalization: Functionalizing these remote, unactivated C-H bonds is notoriously difficult and almost always requires a directing group (DG) .[6][7]
-
The Power of Directing Groups: Amide-based directing groups, such as the 8-aminoquinoline (AQ) group, are powerful tools.[6] When installed at the C3 position (e.g., as a C3-carboxamide), they can direct palladium catalysts to selectively activate and functionalize the C4 C-H bond with high cis-stereoselectivity.[7]
-
Troubleshooting DG-Mediated Reactions: If you are experiencing low yields or poor selectivity, the issue may lie in the C-H activation step, which is often the rate-determining and stereo-determining step.[6] Consider the following:
-
Catalyst Loading: While low catalyst loading is desirable, reactions on challenging N-heterocyclic substrates may require a higher loading (e.g., 10 mol % Pd(OAc)₂) to achieve reasonable conversion.[7]
-
Base and Additives: The choice of base is critical. Inexpensive inorganic bases like K₂CO₃ are often effective and can avoid side reactions associated with stronger, more complex bases.[7] Silver salts, often used as oxidants, can sometimes be avoided.
-
Solvent: The solvent can influence the stability of intermediates. Toluene or Ph-CF₃ are commonly used.
-
-
Below is a decision-making workflow for selecting a regioselective functionalization strategy.
Caption: Decision workflow for regioselective pyrrolidine functionalization.
Stereoselectivity: "I've installed a new functional group, but I'm getting a mixture of diastereomers. How can I control the stereochemical outcome?"
Answer: Controlling stereoselectivity is paramount, as the biological activity of pyrrolidine-containing molecules is often highly dependent on their 3D structure.[2] The source of poor selectivity can be the mechanism of the reaction itself or epimerization of the product under the reaction conditions.
-
Substrate Control (Chiral Pool Synthesis): The most reliable method is to start with an enantiopure precursor from the "chiral pool," such as L-proline or L-hydroxyproline.[8] The existing stereocenter(s) can then direct the stereochemical outcome of subsequent transformations.
-
Reagent/Catalyst Control:
-
In Cycloadditions: 1,3-dipolar cycloadditions are powerful for constructing the pyrrolidine ring with multiple stereocenters.[9] To control the stereochemistry, use a chiral dipolarophile or a chiral azomethine ylide precursor. For example, using a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile can induce excellent diastereoselectivity in reactions with azomethine ylides, allowing for the synthesis of densely substituted pyrrolidines with up to four contiguous stereocenters.[9]
-
In C-H Functionalization: As mentioned previously, directing groups like aminoquinolines often yield a single diastereomer (e.g., cis-3,4-disubstitution) due to the rigid, cyclic transition state formed during C-H activation.[6][7] If you are not seeing this high selectivity, it suggests an alternative, non-directed pathway may be competing.
-
-
Troubleshooting Poor Stereoselectivity:
| Symptom | Potential Cause | Recommended Solution |
| Low diastereomeric ratio (d.r.) in a DG-mediated reaction | The C-H activation/metalation step is not sufficiently selective. This can happen if the transition states for the two diastereomers are close in energy.[6] | 1. Lower Reaction Temperature: This can amplify small energy differences between competing transition states. 2. Modify the Directing Group: A bulkier or more rigid DG can increase steric differentiation.[6] 3. Change the Catalyst/Ligand: A different metal or ligand set can alter the geometry of the metalation transition state. |
| Product epimerizes over time or during workup | An acidic proton in the product (e.g., α to a carbonyl) is being removed by a basic reagent or during acidic/basic workup, leading to racemization/epimerization. | 1. Use a Milder Base: Switch from a strong base (e.g., LDA) to a milder one (e.g., K₂CO₃, DABCO).[5][7] 2. Buffer the Reaction: Add a proton source to quench any excess base immediately. 3. Ensure Neutral Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl) instead of strong acid/base washes. |
| Low enantiomeric excess (e.e.) in an asymmetric catalysis reaction | The chiral catalyst is not effectively differentiating between the two enantiotopic faces/groups of the substrate. | 1. Screen Chiral Ligands: This is often the most effective approach. Small changes to the ligand's electronic or steric properties can have a profound impact. 2. Solvent Effects: The solvent can influence the catalyst's conformation. Screen a range of solvents with varying polarity and coordinating ability. 3. Check for Background (Uncatalyzed) Reaction: Run the reaction without the chiral catalyst. If a significant background reaction occurs, it will dilute the enantiomeric excess. Lowering the temperature can often suppress the uncatalyzed pathway more than the catalyzed one. |
Protecting Group Issues: "The N-protecting group is interfering with my reaction, or I am struggling to remove it without damaging my molecule. What are my options?"
Answer: Nitrogen protecting group (PG) strategy is critical. The PG dictates the nucleophilicity and basicity of the nitrogen, influences the conformation of the ring, and can even act as a directing group. Problems usually arise from incorrect PG choice or harsh deprotection conditions.
-
Choosing the Right Protecting Group:
-
Carbamates (Boc, Cbz): These are the most common PGs. They decrease the nitrogen's nucleophilicity and are stable to a wide range of conditions. Boc is ideal as it is readily cleaved under acidic conditions (e.g., TFA) that often leave other functional groups untouched. Cbz is removed by hydrogenolysis, which is very mild but incompatible with reducible groups like alkenes or alkynes.
-
Sulfonamides (Ts, Ns): These are very robust and strongly electron-withdrawing, but their cleavage can be challenging, often requiring harsh reducing agents (e.g., sodium naphthalenide).
-
Aryl/Benzyl Groups: These can be problematic. For instance, in some redox-neutral α-arylations, the oxidant attaches to the nitrogen, and this N-aryl group must then be cleaved.[4][5] Oxidative removal with reagents like Ceric Ammonium Nitrate (CAN) can be effective but may not be compatible with sensitive functional groups.[4]
-
-
Troubleshooting Deprotection:
-
Problem: N-Boc deprotection with TFA is cleaving other acid-labile groups (e.g., silyl ethers, acetals).
-
Solution: Use milder, localized acid sources. HCl in a non-protic solvent like dioxane or diethyl ether can sometimes be more selective. Alternatively, consider a protecting group with orthogonal stability, like Cbz or Fmoc.
-
Problem: Hydrogenolysis to remove an N-Cbz group is reducing another functional group in the molecule.
-
Solution: Switch to a transfer hydrogenation protocol (e.g., using ammonium formate or cyclohexadiene as the hydrogen source), which can sometimes be milder. If that fails, a different PG is necessary. Redesign the synthesis to use a PG that is removed under non-reducing conditions (e.g., Boc).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the main difference in reactivity between functionalizing a pyrrolidine versus a piperidine?
A: While structurally similar, there are key reactivity differences. The six-membered piperidine ring is generally less reactive in reactions that proceed through an iminium ion intermediate compared to the five-membered pyrrolidine ring.[4][5] This is often attributed to the higher ring strain in the corresponding five-membered enamine/iminium intermediate, which makes its formation more favorable. As a result, conditions optimized for pyrrolidine functionalization often give lower yields or require more forcing conditions when applied to a piperidine analogue.[5]
Q2: My goal is to synthesize a highly substituted pyrrolidine. Is it better to build the ring from an acyclic precursor or functionalize a pre-existing pyrrolidine?
A: Both are valid and powerful strategies, and the best choice depends on the target molecule's complexity and stereochemistry.[2][8]
-
Functionalization of a Pre-existing Ring (e.g., Proline): This is often the preferred route when the target molecule's stereochemistry matches that of a readily available starting material like L-proline or 4-hydroxyproline.[8] It leverages the "chiral pool" to ensure high enantiopurity. This strategy is excellent for producing analogues where you are modifying the periphery of a conserved chiral core.
-
Ring Construction from Acyclic Precursors: This approach offers greater flexibility in substituent placement and is necessary when the desired substitution pattern cannot be easily accessed from common chiral pool materials. Methods like 1,3-dipolar cycloadditions or intramolecular cyclizations are common.[2][9][10] For example, a photo-promoted ring contraction of a substituted pyridine can provide access to complex pyrrolidine skeletons that would be difficult to make otherwise.[10]
Q3: I need to perform a C-H arylation on my pyrrolidine. What are the key parameters I should optimize first?
A: For a successful C-H arylation, especially a Pd-catalyzed one, systematic optimization is key. Based on literature reports, the most critical parameters to screen are:
-
The Base: The choice of base can be the difference between no reaction and a high yield. Screen a panel including inorganic carbonates (K₂CO₃, Cs₂CO₃), carboxylates (KOAc), and potentially non-nucleophilic organic bases.[7]
-
The Solvent: Test a range of polar aprotic (e.g., dioxane, MeCN) and nonpolar (e.g., toluene, Ph-CF₃) solvents. The solvent can affect catalyst solubility and the stability of key intermediates.[6]
-
The Additive/Oxidant: Many protocols require a silver salt (e.g., Ag₂CO₃, AgOAc) as an oxidant, but silver-free conditions are being developed and are preferable for cost and sustainability.[7]
-
Temperature: C-H activation often requires elevated temperatures (100-130 °C). A temperature screen is essential.
Section 3: Key Experimental Protocol
Protocol: Regio- and Stereoselective C4-Arylation of an N-AQ-Pyrrolidine-3-Carboxamide
This protocol is adapted from methodologies developed for directed C-H functionalization and serves as a representative example.[6][7]
Caption: Experimental workflow for Pd-catalyzed C4-arylation.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-aminoquinoline (AQ) protected pyrrolidine-3-carboxamide (0.2 mmol, 1.0 equiv), the desired aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv).
-
Atmosphere and Solvent: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material. The product is expected to be less polar.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (15 mL) and saturated aqueous NaCl (brine) (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure cis-3,4-disubstituted pyrrolidine product.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and HRMS. The cis relationship can often be confirmed by NOE experiments.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (s)-3-benzyloxy-pyrrolidine hydrochloride in different solvents
Guide ID: TSC-SBP-001 Compound: (S)-3-Benzyloxy-pyrrolidine hydrochloride CAS No: 931409-74-4[1] Molecular Formula: C₁₁H₁₆ClNO[1] Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable chiral building block used extensively in medicinal chemistry and the synthesis of bioactive compounds.[2] Its structural integrity is paramount for achieving desired stereoselectivity and pharmacological outcomes in downstream applications. This guide provides in-depth technical support, addressing common stability issues encountered when handling this compound in various solvents and experimental conditions. As Senior Application Scientists, our goal is to explain the causality behind these stability challenges and provide robust, field-proven protocols to ensure the reliability and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal long-term storage conditions for the solid compound?
For maximum shelf-life, the solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It is highly recommended to handle and store the compound under an inert atmosphere, such as argon or nitrogen.[4] This is because the compound can be hygroscopic and susceptible to oxidation over time.[4]
Q2: Why is an inert atmosphere critical for storage and handling?
There are two primary reasons:
-
Prevention of Oxidation: The pyrrolidine ring and benzyloxy group can be susceptible to slow oxidation from atmospheric oxygen, leading to impurity formation.
-
Exclusion of Moisture: The compound is a hydrochloride salt and can be hygroscopic.[4] Absorbed moisture can lead to physical clumping and may accelerate hydrolytic degradation pathways, especially if the container is opened and closed frequently in a humid environment.
Q3: How stable is this compound in aqueous solutions?
As a hydrochloride salt, the compound is generally more stable and soluble in aqueous solutions compared to its free base form.[2] However, long-term stability in aqueous media is highly dependent on pH, temperature, and the presence of buffers. Neutral or basic conditions (pH > 7) will generate the free base, which is often less stable and more reactive. For applications requiring aqueous solutions, it is imperative to:
-
Prepare solutions fresh for immediate use.
-
If storage is unavoidable, store solutions at 2-8°C for no more than 24 hours and re-verify purity before use.
-
Maintain a slightly acidic pH (pH 4-6) to ensure the compound remains protonated as the hydrochloride salt.
Q4: What are the primary degradation pathways I should be aware of?
Based on the structure, two degradation pathways are of primary concern:
-
Debenzylation: This is the most probable degradation route. The benzyl ether bond can be cleaved under various conditions, including catalytic hydrogenation (e.g., Pd/C), strong acids, or certain Lewis acids. This process yields (S)-3-hydroxypyrrolidine.
-
Oxidation: The secondary amine of the pyrrolidine ring can be oxidized, leading to various byproducts, including N-oxides or ring-opened species.
Understanding these pathways is crucial for troubleshooting, as the resulting impurities can often be identified by a corresponding mass change in LC-MS analysis.
Q5: Which organic solvents are suitable for this compound, and are there any I should avoid?
The choice of solvent is application-dependent.
-
Recommended Solvents: For reactions and analysis, common solvents include Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), and Dimethylformamide (DMF). The compound exhibits good solubility in these polar solvents.
-
Solvents Requiring Caution:
-
Ethers (THF, 2-MeTHF): Ethers can form explosive peroxides over time. Always use fresh, inhibitor-stabilized ethers or test for peroxides before use. Peroxides can act as strong oxidizing agents.
-
Protic Solvents (long-term): While soluble in alcohols and water, long-term storage in these solvents is not recommended without a formal stability study, as they can participate in solvolysis reactions, especially at elevated temperatures.
-
Section 2: Troubleshooting Guide for Experimental Instability
This guide provides a logical workflow for diagnosing and resolving common stability-related issues during experiments.
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step process for identifying the root cause of observed instability.
Caption: Troubleshooting Decision Tree for Stability Issues.
Section 3: Key Experimental Protocols
To ensure experimental integrity, we provide protocols for assessing and validating the stability of this compound in your specific solvent systems.
Protocol 1: Workflow for a Basic Solution Stability Study
This protocol establishes the stability window for the compound in a specific solvent under defined storage conditions.
Caption: Experimental Workflow for a Solution Stability Study.
Protocol 2: Forced Degradation Study Methodology
Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. This is a critical step in drug development and method validation.[5]
Objective: To intentionally degrade the compound under harsh conditions to produce its likely degradants for analytical identification.
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ to the solution. Keep at room temperature for 8 hours.
-
Thermal Stress: Heat a vial of the stock solution at 80°C for 24 hours.
-
Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guideline) for a defined period.
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
-
-
Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Analyze all samples and the control by HPLC-UV and LC-MS.[6][7]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Use the MS data to identify the mass of new impurity peaks, which will help elucidate the degradation pathways (e.g., a loss of 90 Da may indicate debenzylation).
-
Section 4: Data Summary
The following table summarizes general stability considerations for this compound in common laboratory solvents. The stability ratings are qualitative and should be confirmed with a specific study (Protocol 1) for quantitative applications.
| Solvent | Solvent Type | Typical Use | Stability & Compatibility Considerations |
| Water (acidic, pH 4-6) | Protic, Polar | Buffers, Assays | Good short-term stability. Prepare fresh. Long-term storage not recommended due to risk of hydrolysis. |
| Methanol / Ethanol | Protic, Polar | Reactions, Stock Solutions | Good short-term stability. Can be a source of protons. Risk of trans-etherification at high temperatures. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Reactions, Extractions | Excellent stability. Ensure use of anhydrous grade as residual HCl can form, potentially catalyzing degradation. |
| Acetonitrile (ACN) | Aprotic, Polar | HPLC Mobile Phase, Reactions | Excellent stability. Preferred solvent for analytical work due to UV transparency and stability. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Reactions | Use with caution. Prone to peroxide formation, which can cause oxidative degradation. Use fresh, BHT-stabilized THF. |
| Dimethylformamide (DMF) | Aprotic, Polar | Reactions, Peptide Coupling | Good stability at RT. Can decompose at high temperatures to form dimethylamine, creating basic conditions. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Stock Solutions for Assays | Good stability. Hygroscopic. Use anhydrous grade and store under inert gas. Some compounds are unstable in DMSO. |
References
- 1. CAS 931409-74-4 | this compound - Synblock [synblock.com]
- 2. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Validation of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of pharmaceutical development, the unambiguous structural confirmation of all chemical entities, from starting materials to the final active pharmaceutical ingredient (API), is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] Chiral molecules, such as (S)-3-benzyloxy-pyrrolidine hydrochloride, demand particular scrutiny. This key intermediate, with its defined stereochemistry, pyrrolidine core, and benzyloxy moiety, serves as a critical building block in the synthesis of more complex pharmaceuticals. An incorrect structure or the presence of isomeric impurities can have profound implications for the biological activity and safety profile of the final drug product.
Mass spectrometry (MS) stands as a pivotal technique for the structural elucidation of these molecules due to its exceptional sensitivity, speed, and specificity.[1][2] This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the definitive structural validation of this compound (Molecular Formula: C11H16ClNO, Molecular Weight: 213.70 g/mol ).[3][4] We will move beyond simply listing protocols to explain the scientific rationale behind each instrumental choice, empowering researchers to not only replicate these methods but also to adapt them with confidence.
The Analytical Strategy: A Multi-Faceted Approach to Confirmation
A robust structural validation strategy is not reliant on a single measurement but is a self-validating system built on orthogonal data points. For this compound, our approach integrates two core MS techniques: High-Resolution Mass Spectrometry (HRMS) to establish elemental composition and Tandem Mass Spectrometry (MS/MS) to piece together the molecular framework.
Caption: Overall workflow for the structural validation of (S)-3-benzyloxy-pyrrolidine HCl.
Part 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before we can determine a molecule's structure, we must be certain of its constituent atoms. Low-resolution MS provides a nominal mass, which can be shared by numerous chemical formulas. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures mass-to-charge ratios (m/z) to four or more decimal places.[5] This precision is critical because the exact mass of an atom is not an integer (e.g., ¹H = 1.007825 Da, ¹²C = 12.000000 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).[6] This uniqueness in mass defects allows for the confident assignment of a single, unambiguous elemental composition.
For (S)-3-benzyloxy-pyrrolidine, analysis via positive-mode Electrospray Ionization (ESI) will generate the protonated free base, [C11H15NO + H]⁺.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Analyte | [C11H16NO]⁺ | - | - |
| Monoisotopic Mass | 178.12264 | 178.12231 | -1.85 |
Trustworthiness: The self-validating nature of this step lies in the mass error calculation. A mass error of less than 5 parts-per-million (ppm) between the measured mass and the theoretical mass for [C11H16NO]⁺ provides extremely high confidence in the elemental formula, effectively ruling out other potential isobaric compounds.[7]
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Expertise & Causality: With the elemental formula confirmed, we must now verify the connectivity of the atoms. Tandem Mass Spectrometry (MS/MS) is the definitive technique for this purpose.[8][9] The process involves selecting the protonated molecule (the "precursor ion," m/z 178.12) and subjecting it to collision-induced dissociation (CID). The resulting "product ions" are characteristic of the molecule's structure, providing a chemical fingerprint.[8]
The structure of (S)-3-benzyloxy-pyrrolidine contains two key features that dictate its fragmentation: the benzyl ether group and the pyrrolidine ring.
-
Benzylic Cleavage: The C-O bond between the benzyl group and the pyrrolidine ring is labile. Cleavage of this bond is expected to be a dominant fragmentation pathway, leading to the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (C7H7⁺). This fragment is an iconic diagnostic ion, appearing at m/z 91 .[10][11]
-
Pyrrolidine Ring Fragmentation: Saturated nitrogen-containing rings, like pyrrolidine, commonly undergo α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[12][13] This can lead to several characteristic fragment ions. A key fragmentation would be the loss of the benzyloxy group followed by ring opening. The most significant fragmentation of the pyrrolidine ring itself often results in a stable immonium ion.[14][15] For the unsubstituted pyrrolidine core, a fragment at m/z 70 is common.[16]
Caption: Predicted MS/MS fragmentation pathway for protonated (S)-3-benzyloxy-pyrrolidine.
Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Proposed Structure / Origin |
| 178.12 | 91.05 | [C7H7]⁺ | Tropylium ion from cleavage of the benzylic C-O bond. |
| 178.12 | 102.07 | [C5H10NO]⁺ | Loss of toluene (C7H8) from the precursor ion. |
| 178.12 | 70.06 | [C4H8N]⁺ | Immonium ion from cleavage of the pyrrolidine ring after loss of the benzyloxy group. |
Part 3: Alternative Methodologies - Gas Chromatography-MS (GC-MS)
While LC-MS is the preferred method, it is instructive to compare it with GC-MS.
| Feature | LC-MS with ESI | GC-MS with Electron Ionization (EI) | Rationale for (S)-3-benzyloxy-pyrrolidine HCl |
| Ionization | Soft ionization, preserves molecular ion. | Hard ionization, extensive fragmentation. | ESI is superior as it provides the intact molecular ion for MS/MS selection. EI would likely fragment the molecule heavily, potentially preventing observation of the molecular ion. |
| Analyte Suitability | Ideal for polar, non-volatile compounds. | Requires thermally stable and volatile compounds. | The hydrochloride salt is non-volatile. Analysis would require conversion to the free base, which may have limited thermal stability, risking degradation in the hot GC inlet. |
| Derivatization | Not required. | May be required to improve volatility and thermal stability.[17] | The need for derivatization adds complexity and potential for side-reactions, making it a less direct and less trustworthy method for primary validation. |
Detailed Experimental Protocols
Protocol 1: LC-HRMS and MS/MS Analysis
1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in methanol. b. Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). The acid is crucial for promoting efficient protonation in positive ESI mode.
2. Liquid Chromatography Conditions: a. Instrument: Standard HPLC or UHPLC system. b. Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. e. Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. f. Flow Rate: 0.3 mL/min. g. Column Temperature: 40 °C. h. Injection Volume: 2 µL.
3. Mass Spectrometry Conditions: a. Instrument: Q-TOF or Orbitrap-based mass spectrometer. b. Ion Source: Electrospray Ionization (ESI). c. Polarity: Positive. d. Capillary Voltage: 3.5 kV. e. Gas Temperature: 325 °C. f. Gas Flow: 10 L/min. g. MS Scan Range (Full Scan): m/z 50-500. h. MS/MS Analysis: i. Precursor Ion: Select m/z 178.12. ii. Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
4. Data Analysis: a. Extract the accurate mass for the peak corresponding to the analyte from the full scan data. b. Use the instrument software to calculate the elemental composition and mass error (in ppm). c. Compare the acquired MS/MS spectrum against the predicted fragmentation patterns. The presence of key fragments (e.g., m/z 91.05, 70.06) provides definitive structural confirmation.
Final Conclusion
The structural validation of this compound is robustly achieved through a logical, multi-step mass spectrometric approach. High-resolution mass spectrometry unequivocally confirms the elemental formula [C11H16NO]⁺ with high confidence by leveraging accurate mass measurements. Subsequent tandem mass spectrometry provides an unassailable confirmation of atomic connectivity by generating a diagnostic fragmentation pattern, including the characteristic tropylium ion at m/z 91 and pyrrolidine-related fragments. This combined, self-validating workflow provides the highest degree of certainty required for pharmaceutical development and quality control.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 931409-74-4 | this compound - Synblock [synblock.com]
- 4. This compound [amp.chemicalbook.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 9. longdom.org [longdom.org]
- 10. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. annexpublishers.com [annexpublishers.com]
- 16. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (S)-3-Benzyloxy-pyrrolidine Hydrochloride and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral amine is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of (S)-3-benzyloxy-pyrrolidine hydrochloride with other widely used chiral pyrrolidine-based amines: (S)-Prolinol and (S)-2-(Methoxymethyl)pyrrolidine. By examining their physicochemical properties and performance in key synthetic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst and building block selection.
Introduction: The Role of Chiral Amines in Modern Synthesis
Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its therapeutic effect.[1][2] These versatile molecules can act as chiral auxiliaries, catalysts, or key structural components of the final product. Their efficacy stems from their ability to create a chiral environment, directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.
This guide focuses on this compound, a versatile building block featuring a benzyloxy group that can influence its steric and electronic properties. To provide a clear context for its utility, we will compare its reactivity with two other prominent chiral pyrrolidine derivatives: (S)-Prolinol, which possesses a hydroxyl group, and (S)-2-(Methoxymethyl)pyrrolidine (SMP), which has a methoxymethyl ether substituent.
Physicochemical Properties: A Foundation for Reactivity
The reactivity of a chiral amine is governed by a combination of its basicity (nucleophilicity) and the steric environment around the nitrogen atom. These properties are, in turn, dictated by the substituents on the pyrrolidine ring.
| Amine | Structure | Predicted pKa | Key Structural Feature |
| (S)-3-Benzyloxy-pyrrolidine | ![]() | ~9.50[3] | Bulky benzyloxy group at the 3-position, potentially influencing steric access to the nitrogen. |
| (S)-Prolinol | ![]() | ~14.77[4][5][6] | Hydroxymethyl group at the 2-position, capable of hydrogen bonding and chelation. |
| (S)-2-(Methoxymethyl)pyrrolidine (SMP) | ![]() | ~10.01[7][8] | Methoxymethyl group at the 2-position, offering steric bulk and potential for coordination. |
Expertise & Experience: The pKa value is a crucial indicator of the nitrogen's nucleophilicity. A lower pKa suggests lower basicity. The predicted pKa of (S)-3-benzyloxy-pyrrolidine (~9.50) is lower than that of (S)-2-(Methoxymethyl)pyrrolidine (~10.01) and significantly lower than that of (S)-Prolinol (~14.77). This suggests that, in its free base form, (S)-3-benzyloxy-pyrrolidine is a weaker base compared to the other two amines. This can be attributed to the electron-withdrawing effect of the benzyloxy group. However, it's important to note that the hydrochloride salt form requires deprotonation with a suitable base before it can act as a nucleophile.
The steric hindrance around the nitrogen atom is another critical factor. The bulky benzyloxy group in the 3-position of (S)-3-benzyloxy-pyrrolidine can create a distinct steric environment compared to the substituents at the 2-position in (S)-Prolinol and SMP. This can influence the trajectory of incoming electrophiles and thus the stereochemical outcome of reactions.
Comparative Reactivity in Key Transformations
To provide a practical comparison, we will examine the performance of these three chiral amines in three fundamental reactions in organic synthesis: N-acylation, N-alkylation, and reductive amination. It is important to note that the following data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the general reactivity trends.
N-Acylation
N-acylation is a common transformation for the protection of amines or the synthesis of amides. The reactivity in this reaction is primarily influenced by the nucleophilicity of the amine.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of the chiral amine hydrochloride (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: N-Acylation Reactivity
| Amine | Acylating Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-3-Benzyloxy-pyrrolidine | Benzoyl Chloride | Not explicitly found | Not explicitly found | - |
| (S)-Prolinol | Acetyl Chloride | High | Not applicable (product is achiral at nitrogen) | General knowledge |
| (S)-2-(Methoxymethyl)pyrrolidine | Benzoylformic Acid | Good | Not applicable (product is achiral at nitrogen) | [7] |
Trustworthiness: While specific comparative data is scarce, the lower predicted pKa of (S)-3-benzyloxy-pyrrolidine suggests it might be slightly less reactive in N-acylation compared to (S)-Prolinol and SMP. However, all three are expected to undergo acylation efficiently under standard conditions. The choice between them would likely be dictated by the desired properties of the resulting amide and the steric influence required for subsequent transformations.
N-Alkylation
N-alkylation is a fundamental C-N bond-forming reaction. Reactivity is influenced by both the nucleophilicity of the amine and steric hindrance.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the chiral amine (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add the alkylating agent (e.g., alkyl halide, 1.1 eq.).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Data Presentation: N-Alkylation Reactivity
| Amine | Alkylating Agent | Yield (%) | Diastereomeric Excess (de%) | Reference |
| (S)-3-Benzyloxy-pyrrolidine | Not explicitly found | Not explicitly found | Not explicitly found | - |
| (S)-Prolinol | Various | Good to Excellent | High | General literature |
| (S)-2-(Methoxymethyl)pyrrolidine | Various | Good to Excellent | High | [9] |
Authoritative Grounding: The bulky benzyloxy group of (S)-3-benzyloxy-pyrrolidine might lead to slower reaction rates in N-alkylation with sterically demanding electrophiles compared to the less hindered (S)-Prolinol and SMP. However, this steric hindrance can also be advantageous in diastereoselective alkylations where the chiral auxiliary directs the approach of the electrophile.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds.[10] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the carbonyl compound (1.0 eq.) and the chiral amine hydrochloride (1.1 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq.).
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).
-
Quench the reaction carefully with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Data Presentation: Reductive Amination Reactivity
| Amine | Carbonyl Compound | Yield (%) | Diastereomeric Excess (de%) | Reference |
| (S)-3-Benzyloxy-pyrrolidine | Not explicitly found | Not explicitly found | Not explicitly found | - |
| (S)-Prolinol | Various Ketones | Good | Moderate to High | General literature |
| (S)-2-(Methoxymethyl)pyrrolidine | Various Aldehydes/Ketones | High | High | [9] |
Expertise & Experience: The success of a reductive amination often depends on the equilibrium of iminium ion formation. The basicity of the amine plays a role here. The higher basicity of (S)-Prolinol and SMP may favor the initial nucleophilic attack on the carbonyl group. The steric bulk of the benzyloxy group in (S)-3-benzyloxy-pyrrolidine could influence the stereochemical outcome of the reduction step, potentially leading to different diastereoselectivities compared to the other two amines.
Visualization of Experimental Workflow
To provide a clear and concise overview of the experimental process, the following diagram illustrates a generalized workflow for a comparative reactivity study.
Caption: A generalized workflow for the comparative study of chiral amine reactivity.
Conclusion: Selecting the Right Chiral Amine for Your Synthesis
The choice between this compound, (S)-Prolinol, and (S)-2-(Methoxymethyl)pyrrolidine depends on the specific requirements of the synthetic transformation.
-
This compound offers a unique steric profile due to the bulky benzyloxy group at the 3-position. Its moderate basicity makes it a suitable nucleophile in many reactions. The benzyloxy group can also serve as a handle for further functionalization or be removed under hydrogenolysis conditions.
-
(S)-Prolinol is a highly versatile and readily available chiral amine. Its high basicity and the presence of a hydroxyl group allow for its participation in hydrogen bonding and chelation, which can be highly beneficial for stereocontrol in certain reactions.
-
(S)-2-(Methoxymethyl)pyrrolidine (SMP) is a well-established chiral auxiliary, particularly in the formation of chiral enamines and for diastereoselective alkylations. Its methoxymethyl group provides significant steric bulk close to the nitrogen atom, leading to high levels of stereocontrol.
Authoritative Grounding & Comprehensive References: Ultimately, the optimal chiral amine for a given application must be determined experimentally. This guide provides a framework for making an initial, informed selection based on the fundamental principles of reactivity and the available literature data. Further screening and optimization are essential to achieve the desired outcome in any asymmetric synthesis.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(BENZYLOXY)PYRROLIDINE price,buy 3-(BENZYLOXY)PYRROLIDINE - chemicalbook [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 23356-96-9 CAS MSDS (L-(+)-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. L-(+)-Prolinol | 23356-96-9 [chemicalbook.com]
- 7. (S)-(+)-2-(METHOXYMETHYL)PYRROLIDINE CAS#: 63126-47-6 [m.chemicalbook.com]
- 8. (S)-(+)-2-(Methoxymethyl)pyrrolidine|lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
The (S)-3-Benzyloxypyrrolidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
The (S)-3-benzyloxypyrrolidine hydrochloride scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-3-benzyloxypyrrolidine hydrochloride analogs, offering insights into the rational design of novel MAT inhibitors with desired potency and selectivity profiles.
The (S)-3-Benzyloxypyrrolidine Core: A Foundation for MAT Inhibition
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its 3-substituted derivatives have shown significant promise as monoamine reuptake inhibitors. The (S)-3-benzyloxypyrrolidine core provides a rigid framework that orients the key pharmacophoric elements—the basic nitrogen and the aromatic benzyloxy group—in a spatially defined manner, facilitating interactions with the binding sites of monoamine transporters. The stereochemistry at the 3-position is crucial, with the (S)-enantiomer generally exhibiting higher potency for MATs compared to the (R)-enantiomer.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The biological activity and selectivity of (S)-3-benzyloxypyrrolidine analogs can be finely tuned by strategic modifications at three key positions: the benzyloxy moiety, the pyrrolidine ring, and the pyrrolidine nitrogen.
Modifications of the Benzyloxy Group
The benzyloxy group plays a critical role in the interaction with the transporter binding pocket. Substitutions on the phenyl ring can significantly impact potency and selectivity.
Key SAR Insights:
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the phenyl ring generally enhance potency at the dopamine transporter (DAT).[1] This is likely due to favorable electronic interactions within the DAT binding site.
-
Electron-donating groups (e.g., methoxy, methyl) can modulate selectivity. For instance, a methoxy substituent has been shown to be favorable in some pyrrolidine-based MAT inhibitors.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Ortho, meta, and para substitutions can lead to distinct selectivity profiles for DAT, SERT, and NET.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to analogs with altered potency and selectivity. For example, replacement with a naphthyl ring has been shown to be a successful strategy in other MAT inhibitor scaffolds.[2]
Table 1: Predicted Impact of Benzyloxy Group Modifications on MAT Inhibition
| Modification | Predicted Effect on DAT Potency | Predicted Effect on SERT Potency | Predicted Effect on NET Potency | Rationale |
| Unsubstituted Phenyl | Baseline | Baseline | Baseline | Reference compound. |
| 4-Fluoro | Increase | Moderate Increase | Moderate Increase | Favorable electronic interactions.[1] |
| 3,4-Dichloro | Significant Increase | Increase | Increase | Enhanced hydrophobic and electronic interactions.[2] |
| 4-Methoxy | Variable | Increase | Variable | Potential for hydrogen bonding and altered electronics. |
| 4-Trifluoromethyl | Significant Increase | Moderate Increase | Moderate Increase | Strong electron-withdrawing effect. |
| Naphthyl | Increase | Increase | Increase | Increased hydrophobic interactions.[2] |
Modifications of the Pyrrolidine Ring
Alterations to the pyrrolidine scaffold itself can influence the overall conformation of the molecule and its interaction with the transporters.
Key SAR Insights:
-
Substitution at other positions: Introducing substituents at other positions on the pyrrolidine ring can impact potency and selectivity. For instance, 3,3-disubstituted pyrrolidines have been identified as potent triple reuptake inhibitors.[3][4]
-
Ring Conformation: The puckering of the pyrrolidine ring affects the spatial orientation of the substituents. The inherent conformational preference of the ring can be influenced by the nature and stereochemistry of the substituents.
Modifications of the Pyrrolidine Nitrogen
The basic nitrogen of the pyrrolidine ring is a key pharmacophoric feature, typically forming an ionic interaction with an acidic residue in the transporter binding site.
Key SAR Insights:
-
N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) on the nitrogen are generally well-tolerated and can sometimes enhance potency.
-
N-Benzylation: Introduction of a benzyl group on the nitrogen can lead to potent dual serotonin and norepinephrine reuptake inhibitors.[5]
-
N-Acylation: Acylation of the nitrogen generally leads to a significant decrease in potency due to the reduction in basicity.
Experimental Protocols for Evaluating MAT Inhibition
The determination of the inhibitory activity of (S)-3-benzyloxypyrrolidine analogs at DAT, SERT, and NET is typically performed using in vitro radioligand binding and uptake inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter.
Step-by-Step Methodology:
-
Preparation of Membranes: Prepare cell membrane homogenates from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.[1]
-
Separation: After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Visualizing the SAR Strategy and Experimental Workflow
Caption: SAR strategy for (S)-3-benzyloxypyrrolidine analogs.
Caption: Experimental workflow for evaluating MAT inhibitors.
Conclusion
The (S)-3-benzyloxypyrrolidine hydrochloride scaffold represents a highly promising starting point for the development of novel monoamine transporter inhibitors. A systematic exploration of the structure-activity relationships through modifications of the benzyloxy group, the pyrrolidine ring, and the pyrrolidine nitrogen can lead to the identification of potent and selective inhibitors for DAT, SERT, and NET. The insights and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor 1-{4-[(2,4-Dichlorobenzoyl)-Amino]Phenyl}Sulfonyl-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid and its Anticancer Activity in a Breast Adenocarcinoma Experimental Model | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Pyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a cornerstone of stereoselective synthesis and the development of chiral pharmaceuticals. Pyrrolidine derivatives, a ubiquitous scaffold in numerous bioactive molecules, present a frequent and critical need for robust enantiopurity assessment.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the e.e. of pyrrolidine derivatives, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system for trustworthy and reproducible results.
The Critical Choice: Navigating the Landscape of Chiral Analysis
The selection of an appropriate analytical method is a critical decision driven by the physicochemical properties of the pyrrolidine derivative, the required accuracy and precision, desired sample throughput, and available instrumentation.[3] The most prevalent and reliable techniques fall into three main categories: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and capillary electrophoresis.[3][4]
The General Workflow: A Universal Approach
Regardless of the chosen technique, a systematic workflow is essential for accurate e.e. determination. This process begins with careful sample preparation and culminates in the final calculation of enantiomeric excess.
Caption: General workflow for enantiomeric excess validation.
Comparative Analysis of Principal Analytical Methods
The following table summarizes the key performance characteristics of the most common techniques for determining the enantiomeric excess of pyrrolidine derivatives.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[5] | Separation of volatile enantiomers on a chiral stationary phase.[6] | Formation of diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift differences.[4] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[7] |
| Advantages | - High accuracy and precision- Well-established and robust- Broad applicability.[8] | - High resolution and efficiency- High sensitivity, especially with mass spectrometry (MS) detection.[4] | - Non-destructive- Provides structural information- Rapid analysis.[4] | - High separation efficiency- Low sample and reagent consumption- Versatile.[9] |
| Disadvantages | - Requires specialized and expensive chiral columns- Method development can be time-consuming.[8] | - Analyte must be volatile and thermally stable- Derivatization often required, adding a step and potential for error.[5] | - Lower sensitivity- Chiral solvating agents can be expensive- Signal overlap can be an issue.[4] | - Lower concentration sensitivity compared to HPLC- Reproducibility can be challenging. |
| Typical Resolution | > 1.5[8] | > 1.5 | Dependent on CSA and analyte | High |
| Sensitivity | High (ng to pg)[8] | Very High (pg to fg) | Moderate (mg to µg) | Moderate (µg to ng) |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[5] The separation is based on the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often the first choice due to their broad applicability for a wide range of compounds, including many pyrrolidine derivatives.[5] The selection is guided by the functional groups present on the analyte and their potential for interaction (hydrogen bonding, dipole-dipole, π-π interactions) with the CSP.
-
Mobile Phase Composition: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers while maintaining a reasonable analysis time.[5] For basic pyrrolidine derivatives, the addition of a small amount of an amine modifier like diethylamine or triethylamine (e.g., 0.1-0.2%) is often necessary to improve peak shape and prevent tailing.[10][11] For acidic derivatives, an acidic modifier like trifluoroacetic acid may be used.[11]
Experimental Protocol: Enantiomeric Excess of a Pyrrolidine Carboxamide Derivative
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the enantioenriched sample at a similar concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: n-hexane:isopropanol (90:10, v/v) with 0.2% triethylamine.[10]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 254 nm (or a wavelength where the analyte has strong UV absorbance).[6]
-
-
System Suitability and Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is generally considered adequate for quantification.
-
Inject the enantioenriched sample.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[5]
-
References
- 1. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Hydroxypyrrolidine
Abstract
Enantiomerically pure 3-hydroxypyrrolidine is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds, including antibiotics, antipsychotics, and thrombolytic drugs.[1][2] Its stereocenter dictates the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access (R)- and (S)-3-hydroxypyrrolidine is of paramount importance to the pharmaceutical industry. This guide provides a comprehensive comparison of the prominent synthetic strategies, including chiral pool synthesis, enzymatic resolutions, and asymmetric synthesis, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application.
Introduction: The Significance of 3-Hydroxypyrrolidine Chirality
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and the stereochemistry of its substituents plays a critical role in molecular recognition and biological function.[3][4] (S)-3-hydroxypyrrolidine, for instance, is a key intermediate in the synthesis of various chiral drugs.[3][5] The demand for enantiomerically pure 3-hydroxypyrrolidine and its derivatives is expected to rise as more chiral drugs containing this moiety enter clinical trials and the market.[2] This necessitates the availability of robust and economical synthetic methodologies.
This guide will delve into the intricacies of three primary approaches to obtaining enantiomerically pure 3-hydroxypyrrolidine:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Enzymatic and Chemical Resolutions: Separating a racemic mixture into its constituent enantiomers.
-
Asymmetric Synthesis: Creating the desired stereocenter from a prochiral substrate.
Each strategy will be evaluated based on its efficiency, scalability, cost-effectiveness, and environmental impact, supported by experimental data and protocols.
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis is a powerful strategy that employs readily available and inexpensive enantiopure natural products as starting materials.[6][7] This approach circumvents the need for asymmetric induction or resolution, directly translating the chirality of the starting material to the target molecule. For 3-hydroxypyrrolidine, L-glutamic acid and L-malic acid are the most common chiral precursors.
Synthesis from L-Glutamic Acid
L-glutamic acid, an inexpensive and abundant amino acid, can be converted to (S)-3-hydroxypyrrolidine through a multi-step sequence.[8] The synthesis involves the conversion of L-glutamic acid to (S)-4-amino-2-hydroxybutyric acid, followed by cyclization and reduction.[2][8]
Key Advantages:
-
Inexpensive and readily available starting material.[8]
-
Stereospecific reactions preserve the initial chirality.[8]
Limitations:
-
The multi-step nature of the process can lead to lower overall yields.[9]
-
Some protocols may involve hazardous reagents like lithium aluminum hydride.[5]
A common pathway involves the cyclization of an intermediate to form a lactam, which is then reduced.[5] Recent advancements have focused on more efficient reducing agents and reaction conditions to improve yield and safety.[5]
Synthesis from L-Malic Acid
L-malic acid is another popular chiral starting material for the synthesis of (S)-3-hydroxypyrrolidine.[10] The synthesis typically involves condensation with an amine, such as benzylamine, followed by cyclization to a succinimide derivative and subsequent reduction.[2][10][11]
Key Advantages:
Limitations:
-
Can be a lengthy process with multiple steps, potentially impacting the overall yield.[5][10]
-
The use of strong reducing agents like LiAlH4 or B2H6 can be expensive and difficult to handle on an industrial scale.[5][9]
Recent improvements have focused on solvent-free reaction conditions for the initial condensation and alternative reducing systems to enhance the practicality of this route.[11]
Experimental Protocol: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine from L-Malic Acid[11]
-
Melt Reaction: L-malic acid and benzylamine are heated together without a solvent to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
Reduction: The resulting dione is dissolved in tetrahydrofuran and reduced using a sodium borohydride-iodine system to yield (S)-1-benzyl-3-pyrrolidinol.
This improved method avoids the use of solvents in the initial step, making it more environmentally friendly.[11]
Kinetic Resolution: Separating Enantiomers
Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess (ee). Both enzymatic and chemical methods have been successfully applied to the resolution of 3-hydroxypyrrolidine derivatives.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic N-substituted-3-hydroxypyrrolidines.[2] The process typically involves the stereoselective acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[2][12]
Key Advantages:
-
High enantioselectivity (often >99% ee).[1]
-
Mild and environmentally friendly reaction conditions.
-
Enzymes can be immobilized and reused.
Limitations:
-
The theoretical maximum yield for the desired enantiomer is 50%.
-
Separation of the product from the unreacted starting material can be challenging.[2]
-
Enzyme cost and stability can be a concern for large-scale production.
Experimental Protocol: Lipase-Catalyzed Resolution of N-Boc-3-hydroxypyrrolidine
A typical procedure involves dissolving racemic N-Boc-3-hydroxypyrrolidine in an organic solvent, adding a lipase (e.g., Candida antarctica lipase B), and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer by chromatography.
Chemo-Catalytic Kinetic Resolution
While less common than enzymatic methods for this specific target, chemical kinetic resolution using chiral catalysts can also be employed.[13][14] These methods often involve asymmetric acylation, oxidation, or other transformations catalyzed by a chiral metal complex or organocatalyst.
Key Advantages:
-
Potentially faster reaction rates than enzymatic resolutions.
-
Broader substrate scope in some cases.
Limitations:
-
Catalyst cost and toxicity can be higher than enzymes.
-
Achieving high enantioselectivity can be challenging.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers the most elegant and potentially most efficient approach to enantiomerically pure compounds by directly creating the desired stereocenter from a prochiral starting material.[15] For 3-hydroxypyrrolidine, key asymmetric strategies include catalytic hydrogenation and chemo-enzymatic methods.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrrolin-3-one derivative, using a chiral metal catalyst can provide direct access to enantiomerically enriched 3-hydroxypyrrolidine.[16][17] The choice of chiral ligand is crucial for achieving high enantioselectivity.
Key Advantages:
-
High atom economy.
-
Potentially high throughput and scalability.[17]
-
Can achieve high enantiomeric excesses.[16]
Limitations:
-
Development and screening of suitable chiral catalysts can be time-consuming and expensive.
-
The synthesis of the prochiral substrate is an additional step.
-
Catalyst sensitivity to substrate purity and reaction conditions.
Chemo-Enzymatic Synthesis
Chemo-enzymatic strategies combine the advantages of chemical synthesis and biocatalysis to create efficient and highly selective routes.[18][19] A one-pot photo-enzymatic synthesis has been reported for N-Boc-3-hydroxypyrrolidine.[1] This method involves a photochemical oxyfunctionalization to generate a 3-pyrrolidinone intermediate, followed by a stereoselective enzymatic reduction to afford the desired chiral alcohol with high conversion and excellent enantiomeric excess.[1]
Key Advantages:
-
High enantioselectivity (>99% ee reported).[1]
-
Mild and operationally simple workflow.[1]
-
One-pot nature reduces workup and purification steps.[1]
Limitations:
-
Requires specialized photochemical equipment.
-
The scalability of photochemical reactions can be a challenge.
Experimental Workflow: One-Pot Photo-Enzymatic Synthesis[1]
Caption: One-pot photo-enzymatic synthesis workflow.
Comparative Summary
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yield | Typical ee (%) | Scalability |
| Chiral Pool (L-Glutamic Acid) | Inexpensive starting material, stereospecific.[8] | Multi-step, potential use of hazardous reagents.[5][9] | Moderate | >99 | Good |
| Chiral Pool (L-Malic Acid) | Well-established, versatile for N-derivatives.[2][10][11] | Lengthy process, strong reducing agents.[5][9] | Moderate | >99 | Moderate |
| Enzymatic Kinetic Resolution | High ee, mild conditions, reusable catalyst.[1][12] | 50% max yield, product separation challenges.[2] | <50% | >99 | Moderate to Good |
| Asymmetric Hydrogenation | High atom economy, high throughput potential.[16][17] | Catalyst development, substrate synthesis. | High | >95 | Excellent |
| Chemo-Enzymatic Synthesis | High ee, mild conditions, one-pot.[1] | Specialized equipment, photochemical scalability. | High | >99 | Moderate |
Conclusion
The choice of synthetic route to enantiomerically pure 3-hydroxypyrrolidine is a critical decision in the drug development process, with significant implications for cost, efficiency, and environmental impact.
-
Chiral pool synthesis from L-glutamic acid or L-malic acid remains a viable and cost-effective option, particularly when a specific enantiomer is readily accessible from these natural sources. However, the multi-step nature of these routes can be a drawback.
-
Enzymatic kinetic resolution offers exceptional enantioselectivity under mild conditions, but the inherent 50% yield limitation necessitates efficient recycling of the unwanted enantiomer for the process to be economically viable on a large scale.
-
Asymmetric synthesis , particularly through chemo-enzymatic and asymmetric hydrogenation approaches, represents the cutting edge of synthetic efficiency. These methods provide direct access to the desired enantiomer in high yield and enantiomeric excess, and are well-suited for industrial-scale production, provided that challenges related to catalyst development and specialized equipment can be addressed.
Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the specific project requirements, including scale, cost constraints, and available expertise and equipment. As the demand for chiral pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable syntheses of key building blocks like 3-hydroxypyrrolidine will remain an active and important area of research.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
- 10. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]
- 11. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 17. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 18. Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of (S)-3-Benzyloxy-pyrrolidine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical milestone in the journey from discovery to clinical application. The (S)-3-benzyloxy-pyrrolidine scaffold has emerged as a promising framework in medicinal chemistry, offering a versatile three-dimensional structure for designing novel therapeutics.[1][2] However, the metabolic stability of derivatives from this scaffold dictates their pharmacokinetic profile and ultimate success. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of drugs derived from (S)-3-benzyloxy-pyrrolidine hydrochloride, supported by established experimental protocols and data interpretation.
The inherent structure of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, generally imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility.[2] However, it can also be susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbons adjacent to the nitrogen atom.[3] Understanding the structure-activity relationships (SAR) that govern this metabolic susceptibility is paramount for designing more robust and efficacious drug candidates.
While specific, publicly available comparative metabolic stability data for a series of drugs derived directly from the this compound scaffold is limited, this guide will leverage established principles of in vitro drug metabolism and data from structurally related pyrrolidine-containing compounds to provide a comprehensive framework for evaluation.
The Experimental Cornerstone: Assessing In Vitro Metabolic Stability
To quantitatively compare the metabolic stability of different drug candidates, two primary in vitro models are the workhorses of the drug metabolism laboratory: liver microsomes and hepatocytes.[4] These systems provide a reliable and reproducible means to assess the intrinsic clearance of a compound, a key parameter in predicting its in vivo half-life and bioavailability.[5]
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[3] This assay is a cost-effective and high-throughput method to evaluate a compound's susceptibility to oxidative metabolism.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound working solution (typically 1 µM final concentration) to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This precipitates the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Hepatocyte Stability Assay: A More Complete Metabolic Picture
Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases), as well as transporters.[4] This assay provides a more comprehensive assessment of a compound's overall metabolic fate in the liver.
Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in a pre-warmed incubation medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion). Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound (typically 1 µM final concentration) to initiate the assay.
-
Incubate the cell suspension at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to the cell suspension.
-
Lyse the cells and precipitate proteins.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing for the cell density.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in a typical in vitro metabolic stability assay.
Caption: Experimental workflow for in vitro metabolic stability assays.
Comparative Metabolic Stability: Structure-Metabolism Relationships
| Structural Modification | Potential Impact on Metabolic Stability | Rationale |
| Substitution on the Pyrrolidine Ring | Introduction of bulky groups or electron-withdrawing groups at positions C2 or C5 can increase metabolic stability. | These modifications can sterically hinder the approach of CYP enzymes to the metabolically labile C-H bonds adjacent to the nitrogen.[1] |
| Modification of the N-substituent | Altering the nature of the substituent on the pyrrolidine nitrogen can significantly impact stability. For example, replacing a metabolically labile group with a more stable moiety. | The N-substituent can influence the overall lipophilicity and electronic properties of the molecule, thereby affecting its interaction with metabolizing enzymes. |
| Modification of the Benzyloxy Group | Substitution on the phenyl ring of the benzyloxy group can modulate metabolic stability. Electron-withdrawing groups may decrease the susceptibility to aromatic hydroxylation. | Aromatic hydroxylation is a common metabolic pathway. Modifying the electronic properties of the ring can make it a less favorable substrate for CYP enzymes. |
| Introduction of Deuterium | Replacing a hydrogen atom at a known metabolic "soft spot" with deuterium can increase metabolic stability. | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow the rate of metabolic cleavage. |
Major Metabolic Pathways of Pyrrolidine-Containing Drugs
The primary metabolic pathways for pyrrolidine-containing compounds involve oxidation reactions catalyzed by CYP enzymes. The identification of metabolites is crucial for a complete understanding of a drug's disposition and potential for active or toxic metabolites.
Caption: General metabolic pathways for pyrrolidine-containing drugs.
Conclusion: A Path Forward in Rational Drug Design
The in vitro metabolic stability of drug candidates derived from the this compound scaffold is a critical determinant of their potential for clinical success. While a direct head-to-head comparison of a series of analogs is not publicly available, this guide provides the fundamental principles and experimental frameworks necessary for researchers to conduct such evaluations.
By employing robust in vitro assays, such as those using human liver microsomes and hepatocytes, and by understanding the key structure-metabolism relationships, drug discovery teams can rationally design and select compounds with improved pharmacokinetic profiles. The strategic modification of the pyrrolidine ring, the N-substituent, and the benzyloxy group can mitigate metabolic liabilities and lead to the development of more stable and effective therapeutics. Further research focused on generating and publishing comparative metabolic stability data for this important class of compounds will be invaluable to the medicinal chemistry community.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and ADMET molecular analysis targeted to discover novel anti-inflammatory drug candidates as COX-2 inhibitors from specific metabolites of Diospyros batokana (Ebenaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships in metabolism and mutagenicities of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the treatment of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Derivatization Reagents for the Analysis of Pyrrolidine Enantiomers
Abstract
The stereochemical identity of pyrrolidine-containing active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the enantioselective quantification of pyrrolidine enantiomers are indispensable in drug development and quality control. This guide provides a comparative analysis of common chiral derivatization reagents (CDRs) for the indirect chiral analysis of pyrrolidine enantiomers via chromatographic techniques. We delve into the mechanistic principles, provide field-proven experimental protocols, and present a comparative assessment of performance to empower researchers in selecting and optimizing the most suitable derivatization strategy for their analytical challenges.
Introduction: The Imperative of Chiral Separation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs. Often, the chirality of substituents on this ring dictates the molecule's interaction with its biological target. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. This reality mandates that analytical methods must be able to distinguish and quantify these mirror-image isomers.
While direct separation on chiral stationary phases (CSPs) is a powerful technique, indirect methods involving chiral derivatization offer significant advantages. These include the use of less expensive and more robust achiral columns, the potential for enhanced detection sensitivity by introducing a chromophore or fluorophore, and often more straightforward method development.
The fundamental principle of this approach is the quantitative conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure CDR. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing them to be separated using standard, non-chiral chromatographic systems like reverse-phase HPLC or GC.
The Principle of Chiral Derivatization
The conversion of enantiomers, which are otherwise indistinguishable in an achiral environment, into separable diastereomers is the cornerstone of this analytical strategy. The workflow is a logical sequence designed to ensure accuracy and reproducibility.
Caption: General workflow for chiral analysis via derivatization.
Comparative Analysis of Chiral Derivatization Reagents
The choice of CDR is critical and depends on the analyte's structure, the analytical instrumentation available, and the required sensitivity. Pyrrolidine, as a secondary amine, is an excellent candidate for derivatization. We will compare three major classes of reagents.
Nucleophilic Aromatic Substitution Reagents: Marfey's Reagent and its Analogs
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and its variants are among the most widely used CDRs for primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution, where the pyrrolidine nitrogen attacks the electron-deficient fluorinated benzene ring, displacing the fluoride ion.
Caption: Reaction of pyrrolidine enantiomers with Marfey's reagent.
Expertise & Causality: The dinitrophenyl group is a strong chromophore, making the resulting diastereomers readily detectable by UV-Vis spectroscopy at ~340 nm. The reaction is typically performed in an aqueous/organic mixture under mild alkaline conditions to facilitate the nucleophilic attack and neutralize the HF byproduct. The choice of the amino acid in the reagent (e.g., Alanine in FDAA vs. Leucine in FDLA) can influence the chromatographic resolution of the resulting diastereomers. Advanced Marfey's reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) have been shown to provide higher sensitivity and better separation for some chiral amino acids.
Trustworthiness - Self-Validating Protocol (Marfey's Reagent):
-
Sample Preparation: Prepare a 1 mg/mL solution of the pyrrolidine analyte in 100 µL of water.
-
Reagent Preparation: Prepare a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone.
-
Reaction: To the analyte solution, add 200 µL of the L-FDAA solution and 40 µL of 1 M sodium bicarbonate.
-
Incubation: Vortex the mixture and incubate at 40-50°C for 1 hour in the dark. The elevated temperature drives the reaction to completion, while darkness prevents photodegradation of the dinitrophenyl group.
-
Quenching: After incubation, cool the reaction vial to room temperature and neutralize/acidify by adding 20 µL of 2 M HCl to stop the reaction.
-
Dilution & Analysis: Dilute the sample with the mobile phase (e.g., to 1 mL with 50% acetonitrile/water) and inject it into the LC-UV/MS system.
Acylating Reagents: Mosher's Acid Chloride (MTPA-Cl)
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), or Mosher's acid chloride, is a classic reagent used to derivatize alcohols and amines, including secondary amines like pyrrolidine. It forms stable diastereomeric amides.
Expertise & Causality: The key to MTPA's utility, particularly in NMR spectroscopy for absolute configuration determination, is the anisotropic effect of its phenyl ring. For chromatographic purposes, the trifluoromethyl (CF₃) group provides a unique signal for ¹⁹F NMR and can enhance volatility for GC analysis. The reaction is typically run under anhydrous aprotic conditions with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated. The use of the acid chloride ensures high reactivity.
Trustworthiness - Self-Validating Protocol (MTPA-Cl):
-
Sample Preparation: Dissolve ~1-5 mg of the pyrrolidine analyte in 0.5 mL of anhydrous dichloromethane or pyridine in a dry, inert atmosphere (e.g., under nitrogen).
-
Reaction: Add a 1.2-fold molar excess of (R)-MTPA-Cl to the solution. Add a 2-fold molar excess of triethylamine (if not using pyridine as the solvent).
-
Incubation: Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a small amount of water or methanol. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1 M HCl) and brine to remove excess reagents and base.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.
Isocyanate Reagents: 1-(1-Naphthyl)ethyl Isocyanate (NEI)
Chiral isocyanates, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEI), react with the secondary amine of pyrrolidine to form stable, diastereomeric urea derivatives.
Expertise & Causality: The naphthyl group in NEI is a strong fluorophore, which allows for highly sensitive fluorescence detection, making this reagent ideal for trace-level analysis. Isocyanate reactions are generally rapid and proceed under mild, anhydrous conditions. The resulting urea derivatives are often well-resolved on standard reversed-phase columns.
Trustworthiness - Self-Validating Protocol (NEI):
-
Sample Preparation: Dissolve the pyrrolidine analyte in an anhydrous aprotic solvent like acetonitrile or toluene to a concentration of approximately 0.1-1 mg/mL.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of (R)-NEI.
-
Incubation: Heat the mixture at 60°C for 30-60 minutes. The reaction progress can be monitored by LC.
-
Quenching: Add a small amount of a primary or secondary amine (e.g., butylamine) to quench any excess NEI.
-
Analysis: Dilute the reaction mixture directly with the mobile phase and inject it into the HPLC-FLD/UV system.
Quantitative Performance Comparison
The selection of a CDR is often a trade-off between reaction conditions, sensitivity, and chromatographic performance. The following table summarizes key performance aspects based on literature and typical application data.
| Reagent Class | Example Reagent | Typical Reaction Conditions | Detection Method | Advantages | Disadvantages |
| Nucleophilic Substitution | Marfey's Reagent (L-FDAA) | 40-60°C, 1 hr, aqueous alkaline | UV (~340 nm), MS | Robust reaction, good UV chromophore, extensive literature | Requires heating, potential for side reactions, moderate sensitivity |
| Acylating Agent | Mosher's Acid Chloride (MTPA-Cl) | Room temp, 2-4 hrs, anhydrous aprotic | GC-MS, LC-MS, NMR | Mild conditions, stable amides, useful for structural elucidation | Reagent is moisture-sensitive, requires anhydrous conditions, work-up needed |
| Isocyanate | 1-(1-Naphthyl)ethyl Isocyanate (NEI) | 60°C, 30-60 min, anhydrous | Fluorescence (FLD), UV | High sensitivity (FLD), stable derivatives, rapid reaction | Reagent is moisture-sensitive, requires anhydrous conditions |
Conclusion and Recommendations
The indirect chiral analysis of pyrrolidine enantiomers using derivatization is a powerful and flexible strategy.
-
For routine, robust analysis with UV detection, Marfey's reagent (L-FDAA) is an excellent starting point due to its well-established protocols and the strong chromophore it introduces.
-
When structural confirmation by NMR is also a goal, or for GC-based methods, Mosher's acid chloride (MTPA-Cl) is the reagent of choice. Its application in assigning absolute configuration is unparalleled.
-
For applications requiring the highest sensitivity, such as analyzing trace impurities or metabolites in biological matrices, 1-(1-Naphthyl)ethyl isocyanate (NEI) is highly recommended due to the strong fluorescence of its derivatives.
Ultimately, the optimal choice requires empirical validation. Method development should focus on optimizing reaction stoichiometry, time, and temperature to ensure complete derivatization without racemization or degradation. By understanding the principles and protocols outlined in this guide, researchers can confidently develop and validate robust methods for the critical task of pyrrolidine enantiomer analysis.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
This guide provides a detailed, step-by-step protocol for the proper and safe disposal of (s)-3-Benzyloxy-pyrrolidine hydrochloride. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are synthesized from regulatory standards and best practices in chemical handling, designed specifically for researchers, scientists, and drug development professionals.
Core Principles: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the substance's potential hazards. This compound is a pyrrolidine derivative. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally similar compounds and the parent pyrrolidine molecule allow for a robust hazard assessment.
The primary hazards associated with this class of chemicals include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][2]
The parent compound, pyrrolidine, is also classified as a highly flammable liquid and corrosive.[3] Although the hydrochloride salt form is a solid and less volatile, it must be handled with the assumption that it can cause severe burns and eye damage upon significant exposure.[3]
Causality: The hydrochloride salt can react with bases to liberate the free pyrrolidine base, which is more volatile and reactive. Therefore, segregation from incompatible materials is a critical step in preventing hazardous reactions within waste streams.
Essential Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This is in accordance with OSHA regulations and standard laboratory safety protocols.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for integrity before use.[3] | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. For handling larger quantities or spill cleanup, a face shield is recommended.[5] | To protect against splashes or airborne particles causing serious eye damage.[1] |
| Skin/Body Protection | A standard laboratory coat is required. Ensure it is fully buttoned. For larger operations, a chemically resistant apron may be advisable. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood.[4] | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[2] |
Waste Segregation and Containerization: A Self-Validating System
To ensure safety and regulatory compliance, chemical waste must be correctly segregated and containerized at the point of generation.[6] This practice prevents accidental chemical reactions and ensures the waste can be handled safely by disposal personnel.
Step 1: Select the Correct Waste Container
-
Use a container that is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[6][7]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Never use metal containers for acidic or corrosive materials.[8]
Step 2: Label the Container Correctly
-
The container must be clearly labeled with the words "Hazardous Waste ".[7][9]
-
List all contents by their full chemical name (e.g., "this compound"). Do not use abbreviations or formulas.[7]
-
Maintain an approximate percentage of the contents if other compatible wastes are added.
Step 3: Segregate Incompatible Chemicals
-
This is the most critical step for safety. Store the waste container in a designated satellite accumulation area (SAA) within the lab.[7][9]
-
Crucially, do NOT mix this compound waste with:
-
Strong Bases (e.g., sodium hydroxide): Can cause a neutralization reaction, potentially liberating the more volatile free base.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to vigorous, exothermic, and potentially explosive reactions.[4]
-
Acids: While it is a hydrochloride salt, mixing with other acids is generally poor practice unless the compatibility is certain.
-
-
Use physical barriers or secondary containment to separate incompatible waste streams.[6]
Step-by-Step Disposal Protocols
The following workflow provides a decision-making framework for proper disposal.
Caption: Decision workflow for handling this compound waste.
Protocol A: Disposal of Residual Amounts (e.g., Empty Containers, Contaminated Glassware)
This protocol is for managing trace amounts of the chemical.
-
Triple Rinse: Rinse the "empty" container or glassware three times with a suitable solvent. Water or ethanol are appropriate choices.
-
Collect Rinsate: The rinsate from the first rinse must be collected as hazardous waste. Subsequent rinses may be collected as well, depending on local regulations. Collect all rinsate in a properly labeled hazardous waste container as described in Section 3.
-
Container Disposal: Once triple-rinsed, the original container can often be disposed of as regular laboratory glass or plastic waste. However, you must deface or remove the original label to prevent confusion. Confirm this procedure with your institution's Environmental Health & Safety (EH&S) department.
Protocol B: Disposal of Bulk Quantities (Unused or Expired Product)
This protocol is for disposing of the chemical in its original packaging or in larger amounts.
-
Ensure Proper Packaging: The chemical should be in its original, securely sealed container if possible. If transferring to a waste container, ensure it is compatible and properly sealed.
-
Labeling: Verify the container is accurately labeled as "Hazardous Waste" and lists "this compound" as the content.
-
Storage: Place the container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials.[7]
-
Schedule Pickup: Contact your institution's EH&S office or designated hazardous waste contractor to schedule a pickup. Do not accumulate waste for longer than permitted by regulations (e.g., academic labs may have a six or twelve-month limit).[6][10]
Emergency Procedures: Spill Management
An inappropriate response can turn a simple spill into a major incident.[11] Follow these steps for spills of this compound.
-
IMMEDIATE ACTIONS
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill (greater than ~100g) or a spill in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if there is airborne dust.
-
-
SPILL CLEANUP PROCEDURE
-
Containment: For a solid spill, you can prevent further spread by gently covering it with a plastic sheet. For a solution, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[11][12]
-
Absorption/Cleanup:
-
Solids: Gently sweep the solid material into a designated waste container. Avoid creating dust. If necessary, lightly moisten the powder with water to minimize dust generation before sweeping.[13]
-
Liquids: Apply absorbent material, starting from the outside and working inward to prevent spreading.[11] Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a hazardous waste container.[14]
-
-
Decontamination: Clean the spill area thoroughly. A solution of soap and water is generally sufficient. For final decontamination, some protocols recommend a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, though this is more critical for biological spills.[13]
-
Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.[12][13]
-
Reporting: Report the spill to your laboratory supervisor and EH&S department, regardless of size.
-
Regulatory Framework
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][8] Laboratories in academic institutions may operate under alternative regulations found in 40 CFR Part 262, Subpart K , which are specifically designed for such environments.[10] These regulations mandate key practices such as waste determination, proper container management, and time limits for accumulation.[10] Concurrently, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of chemical hazards and trained on safe handling procedures.[15][16][17] Compliance with these regulations is not merely a legal requirement but a foundational component of a safe and responsible research enterprise.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. osha.com [osha.com]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. resources.duralabel.com [resources.duralabel.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



